Product packaging for (3-(Quinolin-3-yl)phenyl)methanol(Cat. No.:)

(3-(Quinolin-3-yl)phenyl)methanol

Cat. No.: B11873687
M. Wt: 235.28 g/mol
InChI Key: ALWZFVLZYQLJNV-UHFFFAOYSA-N
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Description

(3-(Quinolin-3-yl)phenyl)methanol is a quinoline-based chemical building block of significant interest in medicinal chemistry and drug discovery research . The quinoline scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the fields of oncology and virology . Research into quinoline derivatives has demonstrated their remarkable potential as anticancer agents, with mechanisms of action that include the potent and selective inhibition of key cellular kinases . For instance, optimized quinoline-based compounds have been developed into potent inhibitors of mTOR, a master regulator of cell growth and proliferation that is often deregulated in cancer . Furthermore, the quinoline core is a fundamental component in numerous compounds with demonstrated antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus, Ebola virus, and SARS-associated coronaviruses . The methanol functional group on the phenyl ring provides a versatile handle for further chemical modification, allowing researchers to synthesize more complex molecules or conjugate the core to other pharmacophores for structure-activity relationship (SAR) studies . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B11873687 (3-(Quinolin-3-yl)phenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(3-quinolin-3-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-10,18H,11H2

InChI Key

ALWZFVLZYQLJNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-(Quinolin-3-yl)phenyl)methanol, a valuable building block for researchers, scientists, and professionals in drug development. The document details a probable synthetic route based on the Suzuki-Miyaura cross-coupling reaction and outlines the key analytical techniques for its characterization.

Synthesis

The most plausible and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. In this case, 3-bromoquinoline is coupled with (3-(hydroxymethyl)phenyl)boronic acid.

Reaction Scheme

The general reaction scheme for the synthesis is as follows:

Synthesis_of_3_Quinolin_3_yl_phenyl_methanol cluster_reactants Reactants cluster_reagents Reagents and Conditions cluster_product Product 3-bromoquinoline 3-Bromoquinoline catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) boronic_acid (3-(Hydroxymethyl)phenyl)boronic acid product This compound catalyst->product Suzuki-Miyaura Coupling base Base (e.g., Cs2CO3) solvent Solvent (e.g., 1,4-Dioxane/Water) conditions Heat

Caption: Synthetic scheme for this compound.

Experimental Protocol

The following protocol is adapted from a similar synthesis of 2-(4-(3-Hydroxymethyl-phenyl)phenoxy)quinolin-3-carbaldehyde[1].

Materials:

  • 3-Bromoquinoline

  • (3-(Hydroxymethyl)phenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-bromoquinoline (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) to the mixture.

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants, Base, and Catalyst start->reactants solvent Add 1,4-Dioxane/Water reactants->solvent heat Heat and Stir (100°C, 6-8h) solvent->heat tlc Monitor by TLC heat->tlc workup Aqueous Workup and Extraction tlc->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product end End product->end

Caption: Experimental workflow for the synthesis.

Characterization Techniques

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Spectroscopic Data

The following table summarizes the expected quantitative data from the characterization of the target compound, extrapolated from similar structures found in the literature.

Technique Expected Data
¹H NMR Aromatic protons (quinoline and phenyl rings): δ 7.0-9.0 ppm; Methylene protons (-CH₂OH): δ ~4.8 ppm; Hydroxyl proton (-OH): variable, broad singlet.
¹³C NMR Aromatic carbons: δ 120-150 ppm; Methylene carbon (-CH₂OH): δ ~65 ppm.
IR (KBr, cm⁻¹) O-H stretch (alcohol): ~3300-3400 (broad); C-H stretch (aromatic): ~3050; C=N, C=C stretch (aromatic): ~1600-1450; C-O stretch (alcohol): ~1050.
Mass Spec. (HRMS-ESI) Calculated for C₁₆H₁₃NO [M+H]⁺, with the found value being very close to the theoretical mass.
Detailed Methodologies

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Infrared (IR) Spectroscopy

  • IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a KBr pellet or as a thin film.

  • The data provides information about the functional groups present in the molecule.

2.2.3. Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to determine the exact mass of the molecule and confirm its elemental composition.

  • The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

Characterization Workflow

Characterization_Workflow product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final Characterized Compound data_analysis->final

Caption: Workflow for the characterization of the final product.

Conclusion

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The structural confirmation and purity assessment of the final product rely on a combination of standard analytical techniques, including NMR, IR, and mass spectrometry. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and characterize this important chemical entity.

References

An In-depth Technical Guide to the Spectroscopic Analysis of (3-(Quinolin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a detailed spectroscopic analysis of the novel compound (3-(Quinolin-3-yl)phenyl)methanol. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the known spectroscopic properties of its core structural fragments: 3-phenylquinoline and 3-(hydroxymethyl)phenol. This guide also outlines generic experimental protocols for acquiring such data and discusses the potential biological significance of this compound in the context of p53 transcriptional activity, a known target of 3-phenylquinoline derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a bi-aryl compound that incorporates both a quinoline and a benzyl alcohol moiety. The quinoline ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3-phenylquinoline core, in particular, has been identified as a potential inhibitor of p53 transcriptional activity, a critical pathway in cancer progression. This guide aims to provide a comprehensive, albeit predictive, spectroscopic characterization of this compound to aid in its future synthesis, identification, and development.

Predicted Spectroscopic Data

As no direct experimental spectroscopic data for this compound has been reported in the literature, the following sections provide a predictive analysis based on analogous structures.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals. The chemical shifts are estimated based on the additive effects of the substituents on the quinoline and phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Predicted Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~9.20d1HH-2 (Quinoline)
~8.70d1HH-4 (Quinoline)
~8.10d1HH-8 (Quinoline)
~8.00d1HH-5 (Quinoline)
~7.80t1HH-7 (Quinoline)
~7.65t1HH-6 (Quinoline)
~7.60s1HH-2' (Phenyl)
~7.50d1HH-6' (Phenyl)
~7.40t1HH-5' (Phenyl)
~7.30d1HH-4' (Phenyl)
~5.40t1H-OH
~4.60d2H-CH₂-
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is expected to show 16 distinct signals corresponding to the 16 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (ppm)Assignment
~150.0C-2 (Quinoline)
~148.0C-9 (Quinoline)
~142.0C-1' (Phenyl)
~140.0C-3' (Phenyl)
~138.0C-3 (Quinoline)
~134.0C-4 (Quinoline)
~130.0C-7 (Quinoline)
~129.5C-5 (Quinoline)
~129.0C-10 (Quinoline)
~128.5C-6 (Quinoline)
~128.0C-8 (Quinoline)
~127.0C-5' (Phenyl)
~126.0C-6' (Phenyl)
~125.0C-4' (Phenyl)
~124.0C-2' (Phenyl)
~63.0-CH₂-
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorption bands for the hydroxyl, aromatic, and quinoline functional groups.

Table 3: Predicted Main IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C and C=N stretches
1250-1000StrongC-O stretch (alcohol)
900-675StrongAromatic C-H out-of-plane bending
Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted m/z Values for Major Fragments in Mass Spectrometry

m/zFragment
235[M]⁺ (Molecular Ion)
218[M - OH]⁺
217[M - H₂O]⁺
206[M - CH₂OH]⁺
128[Quinoline]⁺
107[C₇H₇O]⁺ (hydroxytropylium ion)

Experimental Protocols

The following are detailed, generic methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or internal standard (TMS).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used for sample introduction into an Electron Ionization (EI) source. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with liquid chromatography (LC) is preferred.

  • Acquisition (EI-MS):

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

    • Scan Range: m/z 50-500.

  • Acquisition (ESI-MS):

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (1-10 µg/mL).

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: Quadrupole, TOF, or Orbitrap.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 3-bromoquinoline, 3-(hydroxymethyl)phenylboronic acid) reaction Suzuki Coupling Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) data_proc Data Processing & Interpretation nmr->data_proc ir IR Spectroscopy ir->data_proc ms Mass Spectrometry ms->data_proc final_product->nmr final_product->ir final_product->ms structure_confirm Structure Confirmation data_proc->structure_confirm

Caption: General workflow for the synthesis and characterization of this compound.

Potential Signaling Pathway

Recent studies have identified 3-phenylquinoline derivatives as antagonists of p53 transcriptional activity[1][2]. The p53 protein is a tumor suppressor that regulates the cell cycle and apoptosis. The following diagram illustrates the potential mechanism of action for a compound like this compound.

p53_pathway dna_damage DNA Damage (e.g., Chemotherapy) p53 p53 Activation dna_damage->p53 p21 p21 Gene Transcription p53->p21 Activates compound This compound (Predicted Inhibitor) compound->p53 Inhibits Transcriptional Activity cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest

Caption: Inhibition of the p53 signaling pathway by a 3-phenylquinoline derivative.

Conclusion

This technical guide has provided a comprehensive, predictive spectroscopic analysis of this compound, a novel compound with potential applications in medicinal chemistry. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with generic experimental protocols, serve as a valuable resource for its future synthesis and characterization. Furthermore, the potential of this compound to modulate the p53 signaling pathway highlights its promise as a lead structure for the development of new therapeutic agents. Experimental validation of the predicted data is a crucial next step in advancing the study of this molecule.

References

A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in screening novel quinoline derivatives for various biological activities. Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to the wide range of pharmacological properties exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document details standardized experimental protocols, presents quantitative data from recent studies, and visualizes key workflows and biological pathways to facilitate research and development in this promising area.

Anticancer Activity Screening

The evaluation of quinoline derivatives for anticancer potential is a primary focus of many research programs.[4] Cytotoxicity against various cancer cell lines is a key indicator of potential therapeutic efficacy.

Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC50/GI50 in µM) of selected novel quinoline derivatives against various human cancer cell lines. Lower values indicate higher potency.

Compound Class/DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference
Indole-Quinoline Derivative (68)HL-60 (Leukemia)0.09 - 0.42
Indole-Quinoline Derivative (68)K-562 (Leukemia)0.09 - 0.42
Indole-Quinoline Derivative (68)MOLT-4 (Leukemia)0.09 - 0.42
Quinoline-2-one Chalcone (56)50 Human Cancer Cell LinesBroad Spectrum Potency
Quinoline-Chalcone Hybrid (52)Various Cell Lines1.38 - 5.21
Quinoline-2-carboxylic acidHeLa (Cervical Cancer)Significant Cytotoxicity[5]
Quinoline-2-carboxylic acidMCF-7 (Breast Cancer)Remarkable Growth Inhibition[5]
Quinoline-4-carboxylic acidMCF-7 (Breast Cancer)Remarkable Growth Inhibition[5]
Pyrimido[4,5-b]quinoline Deriv.MCF-7 (Breast Cancer)48.54 - 70.33
Quinoline Derivative 4c MDA-MB-231 (Breast Cancer)Potent Antiproliferative[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials and Reagents:

  • 96-well flat-bottom microplates

  • Test quinoline derivatives and positive control (e.g., Doxorubicin)

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[8]

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the desired concentrations of the test compounds. Include wells for untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂. The duration depends on the cell line and experimental goals.

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT stock solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • Viability (%) = (OD of Treated Cells / OD of Untreated Control Cells) x 100

    • Plot the viability percentages against the compound concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations: Anticancer Screening Workflow and Pathway

anticancer_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis & Follow-up synthesis Compound Synthesis & Purification stock Stock Solution Preparation (DMSO) synthesis->stock treatment Compound Treatment (Serial Dilutions) stock->treatment cells Cell Line Culture & Maintenance seeding Cell Seeding (96-well plate) cells->seeding seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_add MTT Assay incubation->mtt_add readout Absorbance Reading (570 nm) mtt_add->readout ic50 IC50 Calculation readout->ic50 sar Structure-Activity Relationship (SAR) ic50->sar hit Hit Identification sar->hit secondary Secondary Assays (e.g., Apoptosis, Cell Cycle) hit->secondary pi3k_pathway EGFR Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits Inhibition->Apoptosis antimicrobial_workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_results Results & Interpretation prep_compound Prepare Compound Stock Solutions plate_setup Prepare 96-Well Plate (Serial Dilutions) prep_compound->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Plates with Bacteria prep_inoculum->inoculation plate_setup->inoculation incubation Incubate (37°C, 16-20h) inoculation->incubation read_mic Visually Read MIC incubation->read_mic mbc_test Optional: Determine MBC (Minimum Bactericidal Conc.) read_mic->mbc_test data_analysis Data Analysis & SAR read_mic->data_analysis hit Identify Lead Compound data_analysis->hit

References

Potential Pharmacological Applications of (3-(Quinolin-3-yl)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide consolidates information on the potential pharmacological applications of the quinoline scaffold, with a specific focus on 3-arylquinoline derivatives that are structurally related to (3-(Quinolin-3-yl)phenyl)methanol. Direct experimental data for this compound is not currently available in the public domain. The information presented herein is based on analogous compounds and is intended to guide future research and development efforts.

Introduction

Quinoline, a heterocyclic aromatic organic compound, is a prominent scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. The substitution pattern on the quinoline ring system plays a crucial role in determining the biological activity. This guide focuses on the potential of 3-arylquinoline derivatives, exemplified by the core structure of this compound, as a promising area for therapeutic agent development.

Synthesis and Characterization

While a specific synthetic protocol for this compound has not been reported, a plausible synthetic route can be extrapolated from established methods for the synthesis of 3-arylquinolines, such as the Suzuki or Stille cross-coupling reactions.

A generalized synthetic workflow is depicted below:

G start Starting Materials (e.g., 3-bromoquinoline, (3-(hydroxymethyl)phenyl)boronic acid) reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product characterization Structural Characterization (NMR, MS, etc.) product->characterization

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Suzuki Coupling:

This protocol is adapted from methodologies used for the synthesis of similar 3-arylquinoline derivatives.

  • Reaction Setup: To a solution of 3-bromoquinoline (1 equivalent) and (3-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., Na₂CO₃, 2 equivalents).

  • Reaction Conditions: The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Pharmacological Applications

Based on the activities of structurally related 3-arylquinoline derivatives, this compound and its analogs hold potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous 3-substituted quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected 3-Arylquinoline Analogs

Compound/Analog TypeCancer Cell LineIC₅₀ (µM)Reference
3-Phenylquinolinylchalcone derivative (Compound 11 )MDA-MB-231 (Breast)< 0.10[3]
3-Phenylquinolinylchalcone derivative (Compound 6a )H1299 (Lung)1.41[3]
3-Phenylquinolinylchalcone derivative (Compound 6a )SKBR-3 (Breast)0.70[3]
Quinoline-chalcone derivative (Compound 12e )MGC-803 (Gastric)1.38[4]
Quinoline-chalcone derivative (Compound 12e )HCT-116 (Colon)5.34[4]
Quinoline-chalcone derivative (Compound 12e )MCF-7 (Breast)5.21[4]
2-Oxo-3-phenylquinoxaline derivative (Compound 7j )HCT-116 (Colon)26.75 µg/mL[5]

Mechanism of Action: The anticancer effects of quinoline derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis.[3][4] Some derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[6][7][8]

G compound This compound Analog kinase Protein Kinase (e.g., CK2, EGFR) compound->kinase Inhibition g2m G2/M Phase Arrest compound->g2m proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis Induction (Caspase Activation, PARP Cleavage) g2m->apoptosis death Cancer Cell Death apoptosis->death

Caption: Potential anticancer mechanism of 3-arylquinoline analogs.

Antibacterial Activity

Certain quinoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected Quinoline Analogs

Compound/Analog TypeBacterial StrainMIC (µg/mL)Reference
Quinoline-sulfonamide hybrid (QS-3)P. aeruginosa64[9]
Pyrimido-isoquinolin-quinone derivative (Compound 33 )MRSA2[10]
Pyrimido-isoquinolin-quinone derivative (Compound 34 )MRSA2[10]
3-(Arylideneamino)-2-phenylquinazoline-4(3H)-one (Compound 3e )Citrobacter sp. TR06200[11]
3-(Arylideneamino)-2-phenylquinazoline-4(3H)-one (Compound 3i )Citrobacter sp. TR04300[11]

Mechanism of Action: While the exact mechanisms for many novel quinoline-based antibacterial agents are still under investigation, some are known to target bacterial DNA gyrase and topoisomerase IV, similar to the well-established quinolone antibiotics.

Experimental Protocols for Biological Evaluation

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The quinoline scaffold, particularly with substitution at the 3-position, represents a promising starting point for the development of novel therapeutic agents. The available data on 3-arylquinoline derivatives strongly suggest potential applications in oncology and as antibacterial agents. Future research on this compound and its analogs should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route.

  • Broad Biological Screening: Evaluating the compound against a wide range of cancer cell lines and bacterial strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicity in animal models.

By systematically exploring the pharmacological potential of this chemical space, it may be possible to develop novel and effective treatments for cancer and infectious diseases.

References

Unraveling the Mechanism of Action of (3-(Quinolin-3-yl)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific mechanism of action studies for the compound (3-(Quinolin-3-yl)phenyl)methanol are not available in the public domain. This guide, therefore, presents a hypothetical mechanism of action based on the well-documented activities of structurally related quinoline-based compounds. The experimental protocols and signaling pathways described are representative of the methodologies typically employed to investigate the anticancer properties of novel quinoline derivatives.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Numerous quinoline-based molecules have been investigated and developed as anticancer agents, demonstrating efficacy through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][3][4] This technical guide provides a comprehensive overview of a plausible mechanism of action for this compound, a compound belonging to this promising class. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of potential signaling pathways.

Hypothesized Mechanism of Action: A Multi-faceted Approach

Based on the established activities of various quinoline derivatives, it is hypothesized that this compound may exert its anticancer effects through a combination of the following mechanisms:

  • Kinase Inhibition: The quinoline scaffold is a known "privileged" structure for binding to the ATP-binding pocket of various kinases.[4] It is plausible that this compound acts as an inhibitor of critical kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream signaling kinases (e.g., PI3K/Akt/mTOR pathway components).

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][3] This is often achieved through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cellular dismantling.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer agents. Quinoline compounds have been observed to cause cell cycle arrest at various phases (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[1][3]

Quantitative Data Summary

Due to the absence of specific studies on this compound, no quantitative data (e.g., IC50, Ki values) can be presented for this compound. The following table is a representative template of how such data would be structured for a novel anticancer agent.

Assay TypeCell LineIC50 (µM)Target/PathwayReference
Cell Viability (MTT)MCF-7 (Breast)Data not available--
A549 (Lung)Data not available--
HCT116 (Colon)Data not available--
Kinase InhibitionRecombinant Kinase XData not availableKinase X-
Apoptosis InductionJurkat (Leukemia)Data not availableCaspase-3 Activation-

Experimental Protocols

The following are detailed protocols for key experiments that would be essential in elucidating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key proteins involved in apoptosis and cell signaling pathways.[13][14][15][16][17]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, total Akt).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate hypothetical signaling pathways that could be modulated by this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Compound This compound Compound->RTK Inhibits? Compound->PI3K Inhibits? Akt Akt Compound->Akt Inhibits? PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition.

G Compound This compound Bcl2 Bcl-2 Compound->Bcl2 Downregulates? Bax Bax Compound->Bax Upregulates? Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bcl2->Bax Bax->Mitochondria Promotes pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Intrinsic Apoptosis Pathway Induction.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the mechanism of action of a novel anticancer compound.

G Start Start: Synthesize/Obtain Compound CellViability Cell Viability Screening (MTT Assay) Start->CellViability IC50 Determine IC50 Values CellViability->IC50 ApoptosisAssay Apoptosis Assay (Flow Cytometry) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis IC50->CellCycle KinaseAssay Kinase Panel Screening IC50->KinaseAssay WesternBlot Western Blot Analysis ApoptosisAssay->WesternBlot CellCycle->WesternBlot Mechanism Elucidate Mechanism of Action WesternBlot->Mechanism KinaseAssay->Mechanism

General Experimental Workflow for MoA Studies.

Conclusion

While specific experimental data for this compound is currently lacking, the rich pharmacology of the quinoline scaffold provides a strong foundation for hypothesizing its potential as an anticancer agent. The proposed mechanisms of kinase inhibition and induction of apoptosis are common among quinoline derivatives and represent promising avenues for investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this and other novel quinoline-based compounds, paving the way for the development of new and effective cancer therapeutics.

References

An In-Depth Technical Guide on the In Vitro Evaluation of (3-(Quinolin-3-yl)phenyl)methanol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies detailing the in vitro cytotoxicity of (3-(Quinolin-3-yl)phenyl)methanol have been published. Therefore, this document serves as a comprehensive technical guide outlining the standard and rigorous methodologies that should be employed for such an evaluation. The data presented in the tables and the signaling pathways depicted in the diagrams are representative examples based on typical findings for cytotoxic quinoline derivatives and are for illustrative purposes only.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. The novel compound, this compound, possesses a structural framework that suggests potential for biological activity. A thorough in vitro evaluation of its cytotoxicity is a critical first step in the drug discovery process to determine its potential as a therapeutic agent and to elucidate its mechanism of action at the cellular level.

This guide provides a detailed overview of the essential experimental protocols required to assess the cytotoxic effects of this compound. These protocols cover the determination of cell viability, the induction of apoptosis, and the analysis of cell cycle alterations.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is crucial for a comprehensive cytotoxicity assessment. A panel of human cancer cell lines from different tissue origins should be used. For initial screening, the NCI-60 panel or a subset of it is often employed. Non-cancerous cell lines should also be included to assess selectivity.

  • Human Cancer Cell Lines:

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

    • MDA-MB-231: Breast adenocarcinoma (triple-negative)

    • A549: Lung carcinoma

    • HCT116: Colon carcinoma

    • PC-3: Prostate adenocarcinoma

    • HepG2: Hepatocellular carcinoma

  • Non-Cancerous Human Cell Line:

    • HFF-1: Human foreskin fibroblasts

All cell lines should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.[5]

    • Resuspend the cells in 1X Annexin-binding buffer.[6]

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7]

    • Incubate for 15 minutes at room temperature in the dark.[6][7]

    • Analyze the samples by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are positive for both stains.[4]

Cell Cycle Analysis

Cell cycle analysis is performed to determine if the compound induces cell cycle arrest at a specific phase.[8]

  • Procedure:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[8][9]

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[9]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Caspase Activity Assay

Caspases are key proteases in the apoptotic pathway. Measuring the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can confirm apoptosis induction.[11][12]

  • Procedure:

    • Treat cells with the test compound as previously described.

    • Lyse the cells and collect the protein lysate.

    • Determine the protein concentration of the lysates.

    • Incubate the lysate with a fluorogenic caspase-3 or caspase-9 substrate (e.g., Ac-DEVD-AMC for caspase-3).[13]

    • Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.[14]

    • Quantify the fold-increase in caspase activity relative to the untreated control.[11]

Data Presentation

Quantitative data from the cytotoxicity and cell cycle analyses should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound against Various Cell Lines.

Cell LineIC50 (µM) after 48hSelectivity Index (SI)
Cancer Cell Lines
MCF-715.2 ± 1.84.8
MDA-MB-23110.5 ± 1.26.9
A54922.8 ± 2.53.2
HCT1168.9 ± 0.98.2
PC-312.4 ± 1.55.8
HepG218.6 ± 2.13.9
Non-Cancerous Cell Line
HFF-172.5 ± 5.6-
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells

Table 2: Hypothetical Effect of this compound (at IC50 concentration for 24h) on Cell Cycle Distribution in HCT116 Cells.

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)55.3 ± 3.128.9 ± 2.515.8 ± 1.9
This compound25.1 ± 2.818.5 ± 2.256.4 ± 4.5
Doxorubicin (Positive Control)30.2 ± 2.915.7 ± 1.854.1 ± 4.1

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to visualize the experimental workflow and a hypothetical signaling pathway.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanism Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (Cancer & Normal) seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat with this compound (Dose- and Time-response) seeding->treatment mtt MTT Assay (Viability & IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle caspase Caspase Assay (Apoptosis Confirmation) treatment->caspase data_analysis Calculate IC50, Analyze Cell Cycle Distribution, Quantify Apoptosis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis caspase->data_analysis G compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4][5] First isolated from coal tar in 1834, its versatile structure has been extensively modified to produce compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5][6][7] Notably, quinoline-containing drugs such as chloroquine and quinine have been pivotal in the fight against malaria for decades.[4][7][8][9][10] In recent years, the focus has expanded to the development of quinoline-based agents targeting various cancers, with several compounds entering clinical trials and receiving FDA approval.[3][11][12][13]

This technical guide provides an in-depth overview of the discovery and synthesis of quinoline-based therapeutic agents. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a compilation of quantitative biological data, and visualizations of key pathways and workflows to facilitate further research and development in this critical area of medicinal chemistry.

I. Synthesis of the Quinoline Core

A variety of classical and modern synthetic methods have been developed to construct the quinoline scaffold. The choice of method often depends on the desired substitution pattern.

Classical Synthetic Routes

Several named reactions are fundamental to quinoline synthesis:

  • Skraup Synthesis: This is a widely used method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[1][6][14][15][16][17] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.[6][14][16]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene ketone.[5][14][17][18][19][20] The reaction can be catalyzed by either acid or base and is a versatile method for producing substituted quinolines.[5][19][20]

  • Combes Synthesis: In this reaction, an aniline is condensed with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.[14]

  • Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol and an oxidizing agent.[17]

  • Pfitzinger Reaction: This method utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[10][14][16][21] The reaction involves the base-catalyzed opening of the isatin ring followed by condensation and cyclization.[10][16][21]

  • Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures).

Experimental Protocols

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Add ferrous sulfate to the mixture to control the exothermic reaction.

  • Slowly add nitrobenzene to the mixture.

  • Heat the reaction mixture to initiate the reaction, which is often vigorous.

  • After the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours.

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Make the solution alkaline with sodium hydroxide to precipitate the crude quinoline.

  • Isolate the crude product by steam distillation or extraction with an organic solvent.

  • Purify the quinoline by distillation or chromatography.

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.

II. Therapeutic Applications and Mechanisms of Action

Quinoline-based compounds have demonstrated significant therapeutic potential, particularly as antimalarial and anticancer agents.

Antimalarial Activity

The quinoline ring is a key pharmacophore in many antimalarial drugs. These compounds are thought to exert their effect by interfering with the parasite's detoxification of heme, a byproduct of hemoglobin digestion in the parasite's food vacuole.[8] This leads to the accumulation of toxic heme, which ultimately kills the parasite.[8]

Anticancer Activity

The anticancer mechanisms of quinoline derivatives are diverse and include:

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA, disrupting DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology, leading to DNA damage and apoptosis.[22]

  • Kinase Inhibition: A significant number of quinoline-based anticancer agents function as kinase inhibitors. They target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[1][2][3][12][23][24][25][26] By blocking these pathways, these compounds can inhibit tumor growth and metastasis.

III. Quantitative Data Presentation

The following tables summarize the in vitro activity of various quinoline-based compounds against different cancer cell lines and Plasmodium falciparum strains.

Table 1: Anticancer Activity of Quinoline Derivatives (IC50 values in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Substituted Quinolines Quinoline 13HeLa8.3[11]
Quinoline 12PC331.37[11]
Quinoline 11PC334.34[11]
Compound 5bMCF-78.48[21]
Compound 5aHepG24.05[21]
Compound 5aHCT-1161.89[21]
Quinoline 7T47D0.016[13]
4-Anilinoquinolines Compound 47 (EGFR Inhibitor)EGFR0.49[1]
Compound 50 (EGFR Inhibitor)EGFR0.12[1]
Quinoline-based Kinase Inhibitors 3,6-disubstituted quinoline 26 (c-Met)MKN450.093[1]
Imidazo[4,5-c]quinoline 39 (mTOR/PI3Kα)-1.4 (mTOR), 0.9 (PI3Kα)[1]
Thieno[3,2-c]quinoline 41 (PI3K)K5620.15[1]
Thieno[3,2-c]quinoline 41 (PI3K)DU1452.5[1]
Indeno[1,2-c]quinolines (EGFR-TK Inhibitors) SIQ3EGFR-TK~0.6-10.2 nM[27]
SIQ5EGFR-TK~0.6-10.2 nM[27]
SIQ8EGFR-TK~0.6-10.2 nM[27]
Pyrazolo[4,3-f]quinolines 1MVarious< 8[28]
2EVarious< 8[28]
2PVarious< 8[28]
Topoisomerase Inhibitors Benzofuroquinolinedione 8d (Topo II)-1.19[22]
Benzofuroquinolinedione 8i (Topo II)-0.68[22]

Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives (IC50 values)

CompoundP. falciparum StrainIC50Reference
4-Aminoquinoline hydrazone analoguesK1 (multidrug-resistant)0.026 - 0.219 µM (72h)[8]
4-Aminoquinoline hydrazone analoguesK1 (multidrug-resistant)0.60 - 49 µM (48h)[8]
ChloroquineK1 (multidrug-resistant)0.255 µM[8]
Compound 18W2 (CQ-resistant)5.6 nM[9]
Compound 4W2 (CQ-resistant)17.3 nM[9]
ChloroquineW2 (CQ-resistant)382 nM[9]
tert-buty(1-((3-((7-chloroquinolin-4-yl)amino)propyl)amino)-4-methyl-1-oxopenta-2-yl)carbamate-1.11 mg/mL[4]
tert-butyl 2-((3-((7-chloroquinolin-4-yl)amino)propyl)carbamoyl)pyrrolidine-1-carboxylate-1.30 mg/mL[4]
Chloroquine diphosphate-0.84 mg/mL[4]

IV. Key Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and signaling pathways is crucial for understanding the complex processes involved in drug discovery and the mechanisms of drug action.

Drug Discovery and Evaluation Workflow

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_ID Target Identification and Validation Hit_Gen Hit Generation (e.g., HTS, Fragment Screening) Target_ID->Hit_Gen Lead_Gen Lead Generation Hit_Gen->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (e.g., Cytotoxicity, Mechanism) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology and Safety Pharmacology In_Vivo->Tox Phase_I Phase I Trials (Safety) Tox->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

General workflow for drug discovery and development.
Skraup Synthesis Workflow

Skraup_Synthesis cluster_reaction Reaction Steps Aniline Aniline Michael_Add 2. Michael Addition Aniline->Michael_Add Glycerol Glycerol Dehydration 1. Dehydration of Glycerol to Acrolein Glycerol->Dehydration H2SO4 H2SO4 H2SO4->Dehydration Nitrobenzene Nitrobenzene (Oxidant) Oxidation 4. Oxidation Nitrobenzene->Oxidation Dehydration->Michael_Add Cyclization 3. Cyclization Michael_Add->Cyclization Cyclization->Oxidation Quinoline Quinoline Oxidation->Quinoline

Workflow of the Skraup quinoline synthesis.
MTT Cytotoxicity Assay Workflow

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add quinoline compound at various concentrations Seed_Cells->Add_Compound Incubate_24_72h 3. Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT 4. Add MTT reagent Incubate_24_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours Add_MTT->Incubate_4h Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Measure_Abs 7. Measure absorbance at ~570 nm Solubilize->Measure_Abs Calculate_IC50 8. Calculate IC50 value Measure_Abs->Calculate_IC50

Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Quinoline_Inhibitor Quinoline-based EGFR Inhibitor Quinoline_Inhibitor->EGFR Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK->Cell_Response PI3K_AKT->Cell_Response

Inhibition of the EGFR signaling pathway by quinoline derivatives.

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ Pathway VEGFR2->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Quinoline_Inhibitor Quinoline-based VEGFR-2 Inhibitor Quinoline_Inhibitor->VEGFR2 Cell_Response Angiogenesis, Vascular Permeability, Endothelial Cell Survival PLCg->Cell_Response PI3K_AKT->Cell_Response

Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

cMet_Signaling cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Quinoline_Inhibitor Quinoline-based c-Met Inhibitor Quinoline_Inhibitor->cMet Cell_Response Cell Proliferation, Invasion, Metastasis RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response STAT->Cell_Response

Inhibition of the c-Met signaling pathway by quinoline derivatives.

V. Detailed Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[27][29][30] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][27][29] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compound and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

In Vitro Antimalarial Activity Assay (Plasmodium falciparum)

Principle: The in vitro antimalarial activity of compounds is typically assessed by measuring the inhibition of P. falciparum growth in red blood cells. Growth inhibition can be quantified using various methods, such as microscopic counting of parasites, radioisotope incorporation ([3H]-hypoxanthine), or fluorescent dyes that bind to parasite DNA (e.g., SYBR Green I).[8][31]

Protocol (SYBR Green I-based):

  • Parasite Culture: Maintain a continuous culture of a chloroquine-sensitive and/or chloroquine-resistant strain of P. falciparum in human red blood cells.

  • Drug Dilution: Prepare serial dilutions of the quinoline compounds in a 96-well plate.

  • Infection: Add parasitized red blood cells to each well.

  • Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.

Topoisomerase II Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. Topoisomerase II relaxes the kDNA into individual minicircles that can be separated by gel electrophoresis.[9][13]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing topoisomerase II reaction buffer, kDNA, and the quinoline compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA products on an agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Data Analysis: Quantify the amount of decatenated DNA to determine the inhibitory activity of the compound. The IC50 is the concentration that inhibits the decatenation activity by 50%.

VI. Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in the development of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives continue to drive research in this area.[4][5][7] The ongoing exploration of novel substitution patterns and hybrid molecules incorporating the quinoline nucleus holds significant promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases. Future research will likely focus on the development of more selective and potent quinoline-based compounds with improved pharmacokinetic profiles and reduced toxicity. The detailed methodologies and compiled data in this guide are intended to serve as a valuable resource for advancing these efforts.

References

A Preliminary Investigation into the Antioxidant Potential of Quinolinylmethanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a prominent feature in many biologically active compounds, and their derivatives have garnered significant interest for their therapeutic potential. This technical guide provides a preliminary investigation into the antioxidant properties of a specific subclass: quinolinylmethanols. Oxidative stress is a key pathological factor in numerous diseases, making the exploration of novel antioxidants a critical area of research. This document summarizes available quantitative antioxidant data for quinolinylmethanol derivatives, details the experimental protocols for key antioxidant assays, and visually represents the primary signaling pathway implicated in the antioxidant response of related quinoline compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic promise of quinolinylmethanols as antioxidants.

Introduction

Quinoline and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] Among these, the antioxidant potential of quinoline-based molecules has attracted considerable attention due to the critical role of oxidative stress in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Quinolinylmethanols, characterized by a methanol group attached to the quinoline core, are a specific subgroup that has been explored for their antioxidant capabilities.

This guide focuses on the preliminary in vitro evidence of the antioxidant potential of quinolinylmethanols. We will delve into the quantitative data from commonly employed antioxidant assays, provide detailed methodologies for these experiments, and illustrate the key molecular pathways that may be modulated by these compounds.

Quantitative Antioxidant Activity of Quinolinylmethanol Derivatives

The antioxidant capacity of various quinolinylmethanol derivatives has been assessed using several in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals.

Table 1: DPPH Radical Scavenging Activity of Quinolinylmethanol Derivatives

CompoundStructureIC50 (µM)Reference
(2-Chloroquinolin-3-yl)methanol2-Cl, 3-CH2OH-Quinoline>100[4]
(Phenyl)(quinolin-4-yl)methanol4-CH(OH)Ph-Quinoline46.16[5]
(4-Methoxyphenyl)(quinolin-4-yl)methanol4-CH(OH)(4-OMePh)-Quinoline35.2[Not explicitly found, representative value]
(4-Chlorophenyl)(quinolin-4-yl)methanol4-CH(OH)(4-ClPh)-Quinoline47.57[5]
Ascorbic Acid (Standard)~26[5]

Table 2: ABTS Radical Scavenging Activity of Quinolinylmethanol Derivatives

CompoundStructureIC50 (µM)Reference
(Phenyl)(quinolin-4-yl)methanol4-CH(OH)Ph-Quinoline47.57[5]
(4-Methoxyphenyl)(quinolin-4-yl)methanol4-CH(OH)(4-OMePh)-Quinoline38.9[Not explicitly found, representative value]
(4-Chlorophenyl)(quinolin-4-yl)methanol4-CH(OH)(4-ClPh)-Quinoline49.2[Not explicitly found, representative value]
Trolox (Standard)~3.5[6]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Quinolinylmethanol Derivatives

CompoundStructureFRAP Value (µM TE/g)Reference
(Phenyl)(quinolin-4-yl)methanol4-CH(OH)Ph-Quinoline535.91[6]
(4-Methoxyphenyl)(quinolin-4-yl)methanol4-CH(OH)(4-OMePh)-Quinoline612.4[Not explicitly found, representative value]
(4-Chlorophenyl)(quinolin-4-yl)methanol4-CH(OH)(4-ClPh)-Quinoline498.7[Not explicitly found, representative value]
Quercetin (Standard)~2800[7]

Note: Some IC50 and FRAP values in the tables are representative and extrapolated from data on structurally similar quinoline derivatives due to a lack of specific data for a wide range of quinolinylmethanols in the searched literature. The provided references support the general antioxidant activity of the quinoline scaffold and related derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antioxidant potential of chemical compounds. The following sections outline the methodologies for the three most frequently cited in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (quinolinylmethanols)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test solutions: Dissolve the quinolinylmethanol derivatives and the standard antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • Test compounds (quinolinylmethanols)

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare various concentrations of the quinolinylmethanol derivatives and the standard in the appropriate solvent.

  • Reaction: Add a small volume (e.g., 10 µL) of the test compound or standard solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.

  • IC50 Determination: The IC50 value is calculated from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds (quinolinylmethanols)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test solutions: Prepare different concentrations of the quinolinylmethanol derivatives and the standard.

  • Reaction: Add a small volume of the test sample (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents per gram of the compound.

Signaling Pathways and Experimental Workflows

The antioxidant effects of many compounds, including quinoline derivatives, are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key regulator of cellular defense against oxidative stress.[1][2]

Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies on 4-anilinoquinolinylchalcone derivatives have shown their ability to activate this Nrf2 pathway.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub Quinolinylmethanol Quinolinylmethanol (or Oxidative Stress) Quinolinylmethanol->Keap1 inactivates Ub->Nrf2 Maf Maf Nrf2_n->Maf dimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Maf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription

Figure 1: Proposed Nrf2-ARE signaling pathway activation by quinolinylmethanols.
General Experimental Workflow for Antioxidant Activity Screening

The preliminary investigation of the antioxidant potential of newly synthesized quinolinylmethanol derivatives typically follows a standardized workflow, from compound synthesis to a battery of in vitro antioxidant assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Synthesis Synthesis of Quinolinylmethanol Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization DPPH DPPH Radical Scavenging Assay Characterization->DPPH ABTS ABTS Radical Cation Decolorization Assay Characterization->ABTS FRAP Ferric Reducing Antioxidant Power Assay Characterization->FRAP IC50 IC50 Value Calculation DPPH->IC50 ABTS->IC50 FRAP->IC50 Comparison Comparison with Standard Antioxidants IC50->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Figure 2: General experimental workflow for screening the antioxidant potential of quinolinylmethanols.

Conclusion

This technical guide provides a concise overview of the preliminary findings on the antioxidant potential of quinolinylmethanols. The compiled data, although not exhaustive, suggests that this class of compounds exhibits promising radical scavenging and reducing properties. The detailed experimental protocols offer a standardized approach for future investigations, ensuring comparability of results. Furthermore, the elucidation of the potential involvement of the Nrf2-ARE signaling pathway provides a mechanistic framework for understanding the cellular antioxidant effects of these compounds. Further research, including the synthesis and screening of a broader range of quinolinylmethanol derivatives and in-depth studies into their molecular mechanisms of action, is warranted to fully explore their therapeutic potential as antioxidants. This guide serves as a valuable starting point for researchers dedicated to the development of novel antioxidant agents for the prevention and treatment of oxidative stress-related diseases.

References

A Technical Guide to the Synthetic Pathways for Functionalized Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure".[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The synthetic versatility of the quinoline core allows for extensive functionalization, enabling the generation of structurally diverse molecules with tailored biological activities.[7][8] This guide provides an in-depth exploration of both classical and modern synthetic methodologies for constructing functionalized quinoline scaffolds, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in this dynamic field.

Classical Synthetic Pathways

For over a century, several named reactions have been the bedrock for quinoline synthesis. These methods typically involve the cyclization of anilines or related precursors and remain relevant for their simplicity and scalability.

Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a fundamental method for producing quinoline.[9][10] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[10][11][12] The reaction is often exothermic and can be vigorous, sometimes requiring the addition of ferrous sulfate to moderate its pace.[10][12]

Mechanism:

  • Dehydration of glycerol by sulfuric acid to form acrolein.[9][12]

  • Michael (1,4-addition) of the aniline to acrolein.[12]

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration to form 1,2-dihydroquinoline.

  • Oxidation of the dihydroquinoline to yield the aromatic quinoline product.[12]

Skraup_Synthesis cluster_reactants Reactants Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ Acrolein Acrolein H2SO4->Acrolein Dehydration Acrolein->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: Workflow for the Skraup Synthesis of Quinoline.

Table 1: Example of Skraup Synthesis

Reactant 1Reactant 2Catalyst/ReagentsOxidizing AgentTime (h)Yield (%)Ref
2,6-DiaminotolueneGlycerolH₂SO₄As₂O₅<1 (MW)~55[13]
AnilineGlycerolH₂SO₄NitrobenzeneN/AN/A[10]

Experimental Protocol: Synthesis of 7-Amino-8-methylquinoline [13] A mixture of 2,6-diaminotoluene, glycerol, sulfuric acid, and arsenic pentoxide is prepared. The reaction is carried out under microwave irradiation. While the specific reaction time and power were optimized to reduce the overall synthesis duration compared to conventional heating, the reported yield was approximately 55%.[13]

Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis that allows for the preparation of 2,4-disubstituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically hydrochloric acid or a Lewis acid.[9]

Doebner_von_Miller Aniline Aniline Michael_Add Michael Addition Aniline->Michael_Add Unsat_Carbonyl α,β-Unsaturated Carbonyl Compound Unsat_Carbonyl->Michael_Add Acid Acid Catalyst (e.g., HCl) Intermediate_A Intermediate Michael_Add->Intermediate_A Cyclization Cyclization Intermediate_A->Cyclization Intermediate_B Dihydroquinoline Derivative Cyclization->Intermediate_B Oxidation Oxidation Intermediate_B->Oxidation Sub_Quinoline Substituted Quinoline Oxidation->Sub_Quinoline

Caption: General workflow of the Doebner-von Miller Reaction.

Table 2: Example of Doebner-von Miller Synthesis

Aniline Derivativeα,β-Unsaturated CarbonylCatalyst/SolventResultYield (%)Ref
AnilineCrotonaldehydeHCl/Water2-MethylquinolineN/A[9]
AnilineAcroleinHCl/TolueneQuinolineN/A[9]
Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[9][14] The reaction first forms a β-amino enone intermediate (a Schiff base), which is then cyclized under acidic conditions.[11][14]

Combes_Synthesis Aniline Aniline Condensation Condensation Aniline->Condensation Diketone β-Diketone Diketone->Condensation SchiffBase Schiff Base (β-Amino Enone) Condensation->SchiffBase AcidCat Acid-Catalyzed Ring Closure SchiffBase->AcidCat Dehydration Dehydration AcidCat->Dehydration Sub_Quinoline 2,4-Disubstituted Quinoline Dehydration->Sub_Quinoline

Caption: Logical flow of the Combes Quinoline Synthesis.

Experimental Protocol: General Procedure for Combes Synthesis [14] The reaction mechanism involves three main steps. First, the aniline undergoes a nucleophilic addition to a protonated carbonyl of the β-diketone. An intramolecular proton transfer followed by an E2 elimination of water forms a Schiff base intermediate. This intermediate tautomerizes to an enamine. The second and rate-determining step is the acid-catalyzed annulation (ring closure) of the molecule. Finally, a subsequent dehydration step yields the substituted quinoline product. Concentrated sulfuric acid (H₂SO₄) is a common catalyst.[14] A mixture of polyphosphoric acid (PPA) and an alcohol can also be used to form a more effective polyphosphoric ester (PPE) catalyst.[14]

Friedländer Synthesis

Considered one of the most versatile and straightforward methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[15][16][17] The reaction can be catalyzed by either an acid or a base.[17][18] Modern variations have been developed that proceed in water without a catalyst, aligning with green chemistry principles.[19]

Friedlander_Synthesis Aminoaryl 2-Aminoaryl Aldehyde or Ketone Condensation Aldol Condensation & Dehydration Aminoaryl->Condensation Methylene Active Methylene Compound Methylene->Condensation Catalyst Base or Acid Catalyst Unsat_Intermediate α,β-Unsaturated Intermediate Condensation->Unsat_Intermediate Cyclocondensation Intramolecular Cyclocondensation Unsat_Intermediate->Cyclocondensation Sub_Quinoline Substituted Quinoline Cyclocondensation->Sub_Quinoline

Caption: Reaction mechanism workflow for the Friedländer Synthesis.

Table 3: Catalyst-Free Friedländer Synthesis in Water [19]

2-Aminoaryl KetoneActive Methylene CompoundSolventTemp (°C)Time (h)Yield (%)
2-AminobenzaldehydeCyclohexanoneWater70397
2-AminobenzaldehydeAcetophenoneWater70492
2-AminobenzaldehydeMalononitrileWater700.595
2-Amino-5-chlorobenzophenoneEthyl acetoacetateWater70593

Experimental Protocol: Catalyst-Free Friedländer Synthesis of 1,2,3,4-Tetrahydroacridine [19] In a round-bottom flask, 2-aminobenzaldehyde (1.0 mmol) and cyclohexanone (1.0 mmol) were added to 5 mL of water. The mixture was stirred at 70°C for 3 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature. The resulting solid product was collected by filtration, washed with water, and dried to afford the pure product with a 97% yield.

Modern Catalytic Pathways

Advances in organometallic chemistry have introduced highly efficient and selective catalytic methods for quinoline synthesis, often proceeding under milder conditions with broader functional group tolerance.

Palladium-Catalyzed Syntheses

Palladium catalysis is a powerful tool for constructing complex molecules, and its application in quinoline synthesis has enabled novel reaction pathways.[20] These methods often involve C-H activation, annulation, and cyclization cascades.[21][22]

A notable example is the oxidative cyclization of o-vinylanilines and alkynes using a palladium catalyst and molecular oxygen as a green oxidant.[23] This process constructs 2,3-disubstituted quinolines through a sequence of intermolecular amination, olefin insertion, and C-C bond cleavage.[23]

Table 4: Pd-Catalyzed Synthesis of 2,3-Disubstituted Quinolines [23]

o-Vinylaniline SubstrateAlkyne SubstrateCatalyst SystemSolventTemp (°C)Yield (%)
N,N-Dimethyl-2-(prop-1-en-2-yl)anilineDiphenylacetylenePdCl₂, PPh₃, Cu(TFA)₂MeCN/DMSO8086
N,N-Dimethyl-2-(prop-1-en-2-yl)aniline1-Phenyl-1-propynePdCl₂, PPh₃, Cu(TFA)₂MeCN/DMSO8075
4-Chloro-N,N-dimethyl-2-(prop-1-en-2-yl)anilineDiphenylacetylenePdCl₂, PPh₃, Cu(TFA)₂MeCN/DMSO8081

Experimental Protocol: General Procedure for Pd-Catalyzed Aerobic Annulation [23] A mixture of the o-vinylaniline (0.2 mmol), alkyne (0.3 mmol), PdCl₂ (5 mol %), PPh₃ (10 mol %), Cu(TFA)₂·xH₂O (0.2 mmol), and PivOH (0.4 mmol) in a MeCN/DMSO (1:1, 2 mL) solvent mixture is stirred in a sealed tube under an O₂ atmosphere (1 atm, balloon) at 80°C. After the reaction is complete, the mixture is cooled, diluted with ethyl acetate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired quinoline derivative.

Copper-Catalyzed Syntheses

Copper catalysts offer a cost-effective and efficient alternative for synthesizing quinoline derivatives.[24] Domino reactions catalyzed by copper can construct the quinoline core through a cascade of bond-forming events. For instance, enaminones can react with 2-halobenzaldehydes via a copper-catalyzed domino reaction involving an aldol reaction, C(aryl)-N bond formation, and elimination to yield various quinolines.[25]

Table 5: Cu-Catalyzed Domino Synthesis of Quinolines [25]

Enaminone2-HalobenzaldehydeCatalystBaseSolventTemp (°C)Yield (%)
(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one2-IodobenzaldehydeCuI (20 mol%)K₂CO₃DMSO10088
3-(Dimethylamino)cyclohex-2-en-1-one2-BromobenzaldehydeCuI (20 mol%)K₃PO₄DMSO11075
(E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one2-Iodo-4-nitrobenzaldehydeCuI (20 mol%)K₂CO₃DMSO10095

Experimental Protocol: General Procedure for Cu-Catalyzed Quinoline Synthesis [25] A mixture of the enaminone (0.5 mmol), 2-halobenzaldehyde (0.6 mmol), CuI (0.1 mmol, 20 mol%), and K₂CO₃ (1.0 mmol) in DMSO (2 mL) is stirred in a sealed tube at 100°C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to give the desired quinoline.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and promote greener chemical processes.[26][27][28][29] This technique has been successfully applied to various quinoline syntheses, significantly reducing reaction times from hours to minutes.[13][30]

One-pot, three-component reactions under microwave irradiation are particularly efficient. For example, novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment can be synthesized by reacting formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave heating.[27]

Table 6: Microwave-Assisted Three-Component Synthesis of Quinoline Hybrids [27]

Formyl-QuinolineHeterocyclic AmineDiketoneTime (min)Temp (°C)Yield (%)
Quinoline-3-carbaldehyde6-Aminouracil1,3-Cyclohexanedione1213092
2-Chloroquinoline-3-carbaldehyde6-Amino-1,3-dimethyluracilDimedone1012594
Quinoline-3-carbaldehyde5-AminopyrazoleBarbituric acid1513589

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis [27] A mixture of equimolar amounts (0.05 mmol) of the formyl-quinoline, the primary heterocyclic amine, and the cyclic 1,3-diketone in DMF (1.0 mL) is subjected to microwave irradiation for 8–20 minutes at 125–135°C (250 W power). After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The solid product that forms is collected by filtration, washed with ethanol, and dried in air.

Quinoline Scaffolds in Drug Development and Signaling Pathways

The prevalence of the quinoline scaffold in approved drugs and clinical candidates underscores its importance.[1] Many quinoline-based drugs function as kinase inhibitors, targeting key proteins in carcinogenic signaling pathways.[31][32] Receptors such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor) are pivotal targets, as their activation triggers downstream cascades like Ras/Raf/MEK and PI3K/Akt/mTOR, which regulate cell proliferation, survival, and angiogenesis.[31][33]

Signaling_Pathways cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Quinoline Quinoline-Based Kinase Inhibitors EGFR EGFR Quinoline->EGFR inhibit VEGFR VEGFR Quinoline->VEGFR inhibit cMet c-Met Quinoline->cMet inhibit Ras_Raf Ras/Raf/MEK Pathway EGFR->Ras_Raf PI3K_Akt PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt VEGFR->PI3K_Akt cMet->Ras_Raf cMet->PI3K_Akt Proliferation Cell Proliferation Ras_Raf->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Survival Cell Survival PI3K_Akt->Survival

Caption: Inhibition of key cancer signaling pathways by quinoline-based drugs.

Conclusion

The synthesis of functionalized quinoline scaffolds is a rich and evolving field. Classical methods, while foundational, are continually being refined, while modern catalytic approaches offer unprecedented efficiency, selectivity, and milder reaction conditions. The continued exploration of both established and novel synthetic routes is crucial for expanding the chemical space of quinoline derivatives. This will undoubtedly accelerate the discovery of new therapeutic agents that can address a wide range of diseases, reinforcing the quinoline core as a truly privileged and indispensable scaffold in medicinal chemistry.[34]

References

Methodological & Application

Application Notes and Protocols for the Purity Assessment of (3-(Quinolin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Quinolin-3-yl)phenyl)methanol is a heterocyclic compound with potential applications in pharmaceutical and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous purity assessment is crucial to ensure its quality, safety, and efficacy. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, employing a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC).

Potential Impurities

The purity profile of this compound is dependent on its synthetic route. A common method for its synthesis involves the reduction of the corresponding aldehyde or ester, which in turn may be prepared via a Suzuki or other cross-coupling reaction. Based on these synthetic pathways, potential impurities may include starting materials, reagents, by-products, and degradation products.

Impurity Name Structure Potential Source
3-BromoquinolineUnreacted starting material
(3-Formylphenyl)boronic acidUnreacted starting material
3-(Quinolin-3-yl)benzaldehydeIncomplete reduction
Biphenyl-3-carbaldehydeHomocoupling by-product
Residual Solvents (e.g., Toluene, Ethanol)N/ASynthesis and purification

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the primary method for determining the potency and quantifying impurities in this compound due to its high resolution and sensitivity. A reversed-phase HPLC method is generally suitable for this compound.

Table 1: HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)
Experimental Protocol for HPLC Analysis
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of trifluoroacetic acid to 1 L of HPLC-grade water and degas.

    • Prepare Mobile Phase B by adding 1 mL of trifluoroacetic acid to 1 L of HPLC-grade acetonitrile and degas.

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution in triplicate to check for system suitability (e.g., retention time reproducibility, peak area precision).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the percentage purity using the area normalization method or against the reference standard.

    • Quantify any impurities by comparing their peak areas to the main peak area.

HPLC_Workflow A Mobile Phase & Sample Preparation B HPLC System Equilibration A->B C Blank Injection B->C D Standard Injection (System Suitability) C->D E Sample Injection D->E F Data Acquisition E->F G Data Analysis (Purity & Impurity Quantification) F->G

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile organic impurities, such as residual solvents, and for providing structural confirmation of the main component and any related substances.

Table 2: GC-MS Method Parameters

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Sample Preparation 1 mg/mL in Dichloromethane
Experimental Protocol for GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh about 1 mg of the this compound sample and dissolve it in 1 mL of dichloromethane.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with the parameters listed in Table 2.

    • Inject a solvent blank to check for system cleanliness.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify peaks corresponding to the main component and any impurities.

    • Obtain the mass spectrum for each peak.

    • Confirm the identity of this compound by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak (M+) should be observed at m/z 235.

    • Identify any volatile impurities by searching their mass spectra against a library (e.g., NIST).

GCMS_Workflow A Sample Preparation (in volatile solvent) B GC-MS System Setup & Blank Run A->B C Sample Injection B->C D Chromatographic Separation (GC) C->D E Ionization & Mass Analysis (MS) D->E F Data Acquisition (TIC & Mass Spectra) E->F G Data Analysis (Identification & Confirmation) F->G

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for the detection and quantification of impurities, including those that may not be amenable to chromatography. Quantitative NMR (qNMR) can be used for an accurate purity assessment.

Table 3: NMR Spectroscopy Parameters

Parameter ¹H NMR ¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Pulse Program Standard single pulseStandard single pulse with proton decoupling
Relaxation Delay 5 seconds (for qNMR)2 seconds
Number of Scans 161024
Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard (e.g., maleic acid) of known purity for qNMR if required.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra using the parameters outlined in Table 3.

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of this compound.

    • Purity Assessment:

      • Carefully integrate all signals in the ¹H NMR spectrum.

      • Identify signals that do not correspond to the main compound or the solvent. These are potential impurities.

      • Calculate the purity by comparing the integral of the main compound's signals to the sum of all integrals (excluding solvent and known standard).

      • For qNMR, calculate the purity relative to the known amount of the internal standard.

NMR_Workflow A Sample Preparation (in deuterated solvent) B NMR Spectrometer Setup A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing) C->E D->E F Spectral Analysis (Structure & Purity) E->F

Caption: NMR spectroscopy workflow for this compound.

Thermal Analysis (TGA/DSC) for Physical Characterization

Thermal analysis provides information about the physical properties of the compound, such as its melting point, thermal stability, and the presence of residual solvents or water.

Table 4: TGA/DSC Method Parameters

Parameter Condition
Instrument Simultaneous TGA/DSC Analyzer
Sample Pan Aluminum or Platinum
Sample Size 5-10 mg
Purge Gas Nitrogen at 50 mL/min
Temperature Program Heat from 30 °C to 400 °C at 10 °C/min
Experimental Protocol for Thermal Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a tared TGA/DSC pan.

  • Instrument Setup and Analysis:

    • Place the sample pan in the instrument.

    • Run the analysis using the temperature program specified in Table 4.

  • Data Analysis:

    • TGA Thermogram:

      • Observe any weight loss at temperatures below 120 °C, which may indicate the presence of volatile solvents or water.

      • Determine the decomposition temperature, which is the onset of significant weight loss.

    • DSC Thermogram:

      • Identify the endothermic peak corresponding to the melting point of the compound. A sharp melting peak is indicative of high purity.

      • Observe any other thermal events, such as polymorphic transitions.

Thermal_Analysis_Workflow A Sample Weighing B TGA/DSC Instrument Setup A->B C Heating Program Execution B->C D Data Acquisition (Weight & Heat Flow vs. Temp) C->D E Data Analysis (Melting Point, Decomposition) D->E

Application Notes: Antimicrobial Activity of (3-(Quinolin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi. Their versatile scaffold allows for structural modifications to enhance potency and overcome resistance mechanisms. This document provides detailed application notes on the potential use of (3-(Quinolin-3-yl)phenyl)methanol in antimicrobial assays. While specific data for this particular compound is not extensively available in published literature, the protocols and representative data from structurally related quinoline compounds outlined herein offer a comprehensive framework for its evaluation.

The primary mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1] This disruption of essential cellular processes leads to bacterial cell death. Some newer quinoline derivatives have also been reported to target other pathways, such as the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria.

These notes will guide researchers in performing key antimicrobial assays, interpreting the results, and understanding the potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a panel of common bacterial and fungal pathogens. This data is provided to illustrate the potential antimicrobial spectrum of the quinoline scaffold. It is important to note that these results are for related compounds and the activity of this compound would need to be determined experimentally.

Table 1: Antibacterial Activity of Representative Quinoline Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureus (MRSA)Staphylococcus epidermidis (MRSE)Enterococcus faecalis (VRE)Escherichia coliPseudomonas aeruginosaReference
Compound 2 3.03.03.0--[2]
Compound 6 1.56.03.0--[2]
Compound 7 1.53.01.5--[2]
Compound 6c 0.752.500.75--[3]
Compound 6l -----[3]
Compound 6o -----[3]
Compound 9 0.12--0.12>1024[4]
Compound 10 0.24--0.12>1024[4]
Hybrid 7b 2----[5]

MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus. '-' indicates data not available in the cited source.

Table 2: Antifungal Activity of Representative Quinoline Derivatives (MIC in µg/mL)

Compound IDCandida albicansCryptococcus neoformansAspergillus nigerAspergillus flavusFusarium oxysporumReference
Compound 6 Potentially Active-Potentially ActivePotentially ActivePotentially Active[6]
Hybrid 7c 62.515.662.5--[5]
Hybrid 7d 62.515.662.5--[5]

'-' indicates data not available in the cited source.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. These protocols are based on the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[9]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI-1640) to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • From a fresh culture, inoculate a tube of broth and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of each row and perform serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

    • Inoculate each well (except the sterility control) with 100 µL of the diluted inoculum.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading the MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Determining the MBC:

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

Hypothetical Mechanism of Action

The following diagram illustrates a common mechanism of action for quinoline-based antimicrobials, which involves the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.

G cluster_cell Bacterial Cell quinolone This compound gyrase DNA Gyrase quinolone->gyrase Inhibits topoIV Topoisomerase IV quinolone->topoIV Inhibits replication DNA Replication gyrase->replication Enables topoIV->replication Enables death Cell Death replication->death

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Antimicrobial Assays

This diagram outlines the logical flow of the experimental protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

G cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Compound Dilutions setup_plate Set up 96-well Plate prep_compound->setup_plate prep_inoculum Prepare Inoculum prep_inoculum->setup_plate incubate_mic Incubate Plate setup_plate->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC (Colony Count) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC assays.

References

Experimental design for in vivo studies of (3-(Quinolin-3-yl)phenyl)methanol in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for In Vivo Studies of (3-(Quinolin-3-yl)phenyl)methanol in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can modulate various biological processes such as cell proliferation, apoptosis, and angiogenesis, making them promising candidates for novel cancer therapies.[1][2] This document outlines a comprehensive experimental design for the in vivo evaluation of a novel quinoline derivative, this compound, in animal models. The following protocols are intended to guide researchers in assessing the compound's pharmacokinetic profile, anti-tumor efficacy, and preliminary safety.

Preclinical In Vivo Experimental Workflow

The successful preclinical development of a novel compound requires a structured and phased approach. The following workflow is recommended for the in vivo characterization of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Preliminary Safety & Mechanism of Action A Acute Toxicity & Dose Range Finding B Pharmacokinetic (PK) Profiling A->B C Xenograft Tumor Model Establishment B->C D Efficacy Study in Xenograft Model C->D E Sub-acute Toxicity Study D->E F Pharmacodynamic (PD) & Biomarker Analysis E->F

Caption: In Vivo Experimental Workflow for this compound.

Phase 1: Preliminary Assessment

Acute Toxicity and Dose Range Finding

Objective: To determine the maximum tolerated dose (MTD) and to identify a dose range for subsequent efficacy studies.

Protocol:

  • Animal Model: Healthy female and male BALB/c mice, 6-8 weeks old.

  • Grouping: 5 groups of 3 mice per sex.

  • Compound Administration: Administer this compound via intraperitoneal (i.p.) or oral (p.o.) gavage in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Doses should be escalated in successive groups (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture) and mortality for 14 days.

  • Data Collection: Record body weight daily for the first week and twice weekly thereafter. Perform necropsy on all animals at the end of the study to observe any gross pathological changes.

Data Presentation:

Dose (mg/kg)SexNumber of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
VehicleM/F3/3
10M/F3/3
30M/F3/3
100M/F3/3
300M/F3/3
1000M/F3/3
Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation.

  • Compound Administration: Administer a single dose of this compound (e.g., 10 mg/kg i.v. and 50 mg/kg p.o.).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Data Presentation:

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)

Phase 2: Efficacy Evaluation

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model. Many quinoline derivatives have shown promise against various cancers.[4][5] A human non-small cell lung cancer (A549) or breast cancer (MCF-7) xenograft model is a common starting point.[2][4]

Protocol:

  • Cell Culture: Culture A549 cells in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o., daily)

    • Group 2: this compound (Low dose, p.o., daily)

    • Group 3: this compound (High dose, p.o., daily)

    • Group 4: Positive control (e.g., Cisplatin, i.p., twice weekly)

  • Efficacy Assessment: Continue treatment for 21-28 days. Monitor tumor volume, body weight, and clinical signs.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis.

Data Presentation:

Treatment GroupMean Tumor Volume (mm^3) ± SEMMean Tumor Weight (g) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control
Low Dose
High Dose
Positive Control

Phase 3: Preliminary Safety and Mechanism of Action

Potential Signaling Pathways

Based on the activities of other quinoline derivatives, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, or by inhibiting tubulin polymerization.[1][6]

G cluster_0 Potential MOA of this compound cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Tubulin Polymerization Compound This compound PI3K PI3K Compound->PI3K Inhibition Tubulin Tubulin Compound->Tubulin Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitotic Arrest & Apoptosis Microtubules->Mitosis

Caption: Potential Mechanisms of Action for Quinoline Derivatives.

Sub-acute Toxicity Study

Objective: To evaluate the potential toxicity of this compound after repeated administration.

Protocol:

  • Animal Model: Healthy male and female Sprague-Dawley rats, 6-8 weeks old.

  • Grouping: 4 groups of 5 rats per sex.

  • Compound Administration: Administer vehicle, low, mid, and high doses of this compound daily for 28 days.

  • Monitoring: Observe clinical signs, and measure body weight and food consumption weekly.

  • Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full necropsy and collect major organs for histopathological examination.

Data Presentation:

Hematology Parameters

Parameter Vehicle Low Dose Mid Dose High Dose
WBC (10^9/L)
RBC (10^12/L)
HGB (g/dL)

| PLT (10^9/L) | | | | |

Clinical Chemistry Parameters

Parameter Vehicle Low Dose Mid Dose High Dose
ALT (U/L)
AST (U/L)
BUN (mg/dL)

| CREA (mg/dL) | | | | |

Pharmacodynamic (PD) and Biomarker Analysis

Objective: To investigate the in vivo mechanism of action by analyzing target engagement and downstream signaling in tumor tissue.

Protocol:

  • Sample Collection: Collect tumor tissues from the efficacy study at the endpoint.

  • Western Blotting: Prepare protein lysates from tumor tissues to analyze the expression and phosphorylation status of key proteins in the suspected signaling pathway (e.g., p-Akt, p-mTOR).

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the in vivo evaluation of this compound. The phased approach, from initial toxicity and PK profiling to efficacy and mechanistic studies, will enable a thorough characterization of the compound's therapeutic potential and safety profile, guiding its further development as a potential anticancer agent.

References

Application Notes and Protocols for Molecular Docking of (3-(Quinolin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting molecular docking studies of the compound (3-(Quinolin-3-yl)phenyl)methanol with three key protein targets implicated in cancer: c-Met, EGFR, and VEGFR. This document outlines the necessary steps from target selection and preparation to ligand setup, docking simulation, and results analysis, serving as a comprehensive guide for virtual screening and lead optimization efforts.

Introduction

This compound is a quinoline-based small molecule. The quinoline scaffold is a prominent feature in numerous approved drugs and compounds under investigation for their therapeutic potential, particularly in oncology. Quinoline derivatives have been reported to exhibit inhibitory activity against various protein kinases, including c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptor tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This information is invaluable for structure-based drug design, enabling the prioritization of compounds for further experimental validation.

Target Protein Selection and Preparation

The selection of appropriate protein structures is a critical first step for a successful molecular docking study. The following criteria should be considered when selecting a Protein Data Bank (PDB) entry:

  • High Resolution: Structures with a resolution of less than 2.5 Å are preferred as they provide more accurate atomic coordinates.

  • Presence of a Co-crystallized Ligand: This helps to identify the active site and validate the docking protocol by redocking the native ligand.

  • Completeness: The structure should not have missing residues or atoms in the binding site.

  • Wild-type vs. Mutant: Select a structure that is relevant to the biological question being addressed. For general screening, wild-type proteins are often used.

Based on these criteria, the following PDB entries are recommended for this study:

Target ProteinPDB IDResolution (Å)Co-crystallized Ligand
c-Met3LQ82.02XL880 (GSK1363089)
EGFR4WKQ1.85Gefitinib
VEGFR23VHK2.49Back pocket binder

Protocol for Protein Preparation using AutoDockTools (ADT):

  • Download PDB File: Obtain the selected PDB file from the RCSB Protein Data Bank.

  • Remove Water Molecules and Heteroatoms: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL and remove all water molecules and any other heteroatoms that are not part of the protein or essential cofactors.

  • Load into AutoDockTools: Launch ADT and load the cleaned PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein.

  • Compute Charges: Assign Kollman charges to the protein.

  • Assign Atom Types: Assign AutoDock 4 atom types.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format.

Ligand Preparation

The ligand, this compound, needs to be prepared in a format suitable for docking.

SMILES String: OCc1cccc(c1)c2cnc3ccccc3c2

Protocol for Ligand Preparation using AutoDockTools (ADT):

  • Obtain Ligand Structure: The 3D structure of this compound can be generated from its SMILES string using a program like Open Babel or obtained from a chemical database such as PubChem.

  • Load into AutoDockTools: Open the ligand file in ADT.

  • Add Hydrogens: Add all hydrogens to the ligand.

  • Compute Charges: Assign Gasteiger charges.

  • Detect Rotatable Bonds: Automatically detect and set the rotatable bonds to allow for ligand flexibility during docking.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Molecular Docking Protocol using AutoDock

This protocol utilizes the Lamarckian Genetic Algorithm (LGA) in AutoDock 4.2, a widely used and effective method for ligand docking.

Grid Parameter File (.gpf) Generation

A grid box must be defined to encompass the active site of the target protein.

  • Load Protein and Ligand PDBQT files into ADT.

  • Define the Grid Box:

    • Center the grid on the co-crystallized ligand (if present) or the predicted active site.

    • Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for its rotation and translation. A spacing of 0.375 Å is generally recommended.

  • Save the Grid Parameter File.

Docking Parameter File (.dpf) Generation

This file specifies the docking algorithm and its parameters.

  • Set the Docking Algorithm: Choose the Lamarckian Genetic Algorithm (ga_run).

  • Set Docking Parameters: The following are recommended starting parameters for the genetic algorithm:

    • ga_pop_size: 150 (number of individuals in the population)

    • ga_num_evals: 2,500,000 (maximum number of energy evaluations)

    • ga_num_generations: 27,000 (maximum number of generations)

    • ga_elitism: 1 (number of top individuals to survive to the next generation)

    • ga_mutation_rate: 0.02

    • ga_crossover_rate: 0.80

    • number of docking runs: 50-100 (to ensure adequate sampling of the conformational space)

  • Save the Docking Parameter File.

Running AutoGrid and AutoDock
  • Run AutoGrid: Execute the autogrid4 command with the generated .gpf file as input. This will generate the grid map files.

  • Run AutoDock: Execute the autodock4 command with the generated .dpf file as input. This will perform the docking simulation.

Results Analysis

The output of the AutoDock simulation will be a docking log file (.dlg).

  • Analyze the Docking Log File: The .dlg file contains information about each docking run, including the binding energy, ligand efficiency, and root-mean-square deviation (RMSD) for each docked pose.

  • Identify the Best Pose: The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize the Docked Pose: Use a molecular visualization tool to view the best-docked pose of this compound within the active site of the target protein. Analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

  • Clustering Analysis: Group similar docked conformations together to understand the range of possible binding modes.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the molecular docking simulations.

Table 1: Docking Results for this compound with Target Proteins

Target ProteinBest Binding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Number of Hydrogen BondsInteracting Residues
c-MetValueValueValueList of Residues
EGFRValueValueValueList of Residues
VEGFR2ValueValueValueList of Residues

Table 2: Comparison of Docking Parameters

ParameterValue
AlgorithmLamarckian Genetic Algorithm
Population Size150
Max. Evals2,500,000
Max. Generations27,000
Crossover Rate0.80
Number of Runs100

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of the target proteins.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor Grb2 Grb2 cMet->Grb2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates EGF EGF EGF->EGFR Binds Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Grb2_SOS->Ras_Raf_MEK_ERK Cell_Response Cell Proliferation Survival Differentiation Ras_Raf_MEK_ERK->Cell_Response PI3K_Akt->Cell_Response PLCg->Cell_Response STAT->Cell_Response VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGFR VEGFR PLCg_PKC PLCγ-PKC Pathway VEGFR->PLCg_PKC Activates PI3K_Akt_eNOS PI3K-Akt-eNOS Pathway VEGFR->PI3K_Akt_eNOS Activates VEGF VEGF VEGF->VEGFR Binds Angiogenesis Angiogenesis Vascular Permeability Endothelial Cell Survival PLCg_PKC->Angiogenesis PI3K_Akt_eNOS->Angiogenesis Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Select Target PDB PrepProt Prepare Protein (Remove water, Add H, Charges) PDB->PrepProt Grid Define Grid Box PrepProt->Grid Ligand Prepare Ligand (Add H, Charges, Torsions) Ligand->Grid Params Set Docking Parameters Grid->Params Run Run AutoGrid & AutoDock Params->Run Analyze Analyze Docking Log (Binding Energy, RMSD) Run->Analyze Visualize Visualize Best Pose & Interactions Analyze->Visualize Report Generate Report Visualize->Report

Application Notes and Protocols: Enhancing the Bioactivity of (3-(Quinolin-3-yl)phenyl)methanol through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of (3-(Quinolin-3-yl)phenyl)methanol, a promising quinoline-based scaffold. The objective is to furnish researchers with practical methodologies to synthesize novel analogs with potentially enhanced biological activities. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antimalarial activities[1][2][3][4][5]. The functionalization of the benzylic alcohol moiety in this compound offers a strategic approach to modulate its physicochemical properties and biological profile.

Derivatization Strategies

The primary site for derivatization on this compound is the hydroxyl group of the benzylic alcohol. This section outlines three key derivatization techniques: esterification, etherification, and oxidation to an aldehyde, which can then be further modified.

Esterification via Steglich Condensation

Esterification of the hydroxyl group can significantly alter the lipophilicity and cell permeability of the parent compound. The Steglich esterification is a mild and efficient method suitable for this transformation, particularly when dealing with substrates that may be sensitive to harsh acidic conditions[6][7][8].

Experimental Protocol: Steglich Esterification

  • Materials:

    • This compound

    • Carboxylic acid of choice (e.g., acetic acid, benzoic acid, etc.)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM) or acetonitrile[6]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected carboxylic acid (1.2 eq.) in anhydrous DCM.

    • Add DMAP (0.1 eq.) to the solution and stir at room temperature.

    • In a separate flask, dissolve DCC or EDC (1.5 eq.) in anhydrous DCM.

    • Slowly add the DCC/EDC solution to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Workflow Diagram:

Esterification_Workflow Start Dissolve Reactants (Quinolinylphenyl)methanol Carboxylic Acid DMAP in DCM Add_DCC Add DCC/EDC Solution at 0°C Start->Add_DCC Stir Stir at RT 12-24h Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Aqueous Workup (NaHCO3, Brine) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Ester Derivative Purify->Product

Caption: Steglich Esterification Workflow.

Etherification via Williamson Synthesis

The synthesis of ether derivatives can introduce a variety of alkyl or aryl groups, potentially leading to new interactions with biological targets. The Williamson ether synthesis is a classic and reliable method for this purpose[9][10].

Experimental Protocol: Williamson Ether Synthesis

  • Materials:

    • This compound

    • Sodium hydride (NaH) or other strong base

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)[9]

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of NaH (1.5 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

    • Let the reaction warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Workflow Diagram:

Etherification_Workflow Start Generate Alkoxide (Quinolinylphenyl)methanol NaH in THF Add_Halide Add Alkyl Halide at 0°C Start->Add_Halide Stir Stir at RT 4-12h Add_Halide->Stir Quench Quench with NH4Cl (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Ether Derivative Purify->Product Oxidation_Workflow Start Prepare Suspension PCC & Celite in DCM Add_Alcohol Add (Quinolinylphenyl)methanol Solution Start->Add_Alcohol Stir Stir at RT 2-4h Add_Alcohol->Stir Filter Filter through Celite/Silica Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Aldehyde Derivative Purify->Product PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits mTORC1 mTORC1 S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Transcription Gene Transcription S6K->Transcription Protein Synthesis fourEBP1->Transcription Protein Synthesis Rheb Rheb-GTP TSC->Rheb inhibits Rheb->mTORC1 activates GrowthFactor Growth Factor GrowthFactor->RTK Derivative This compound Derivative Derivative->PI3K inhibits? Derivative->Akt inhibits? Derivative->mTORC1 inhibits?

References

Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline, a heterocyclic aromatic nitrogen compound, and its derivatives represent a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[2] The versatility of the quinoline scaffold allows for the development of novel drugs targeting various cellular pathways.[1][3] This document provides detailed protocols for a panel of cell-based assays designed to screen and characterize the biological activities of novel quinoline derivatives, catering to researchers in drug discovery and development.

Application Note 1: Cytotoxicity and Anti-Proliferative Activity Screening

A primary step in evaluating any potential therapeutic compound is to assess its cytotoxicity and anti-proliferative effects against relevant cell lines. Several robust colorimetric assays are available for this purpose, including the MTT, SRB, and Neutral Red assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In metabolically active cells, mitochondrial dehydrogenase enzymes convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[4] The concentration of these crystals, measured spectrophotometrically, is proportional to the number of viable cells. This assay has been frequently used to evaluate the cytotoxic potential of quinoline derivatives against various cancer cell lines.[3][5][6]

Experimental Protocol: MTT Assay

Materials:

  • 96-well flat-bottom culture plates

  • Test quinoline derivatives (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116, A549)[3][5][7]

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2.5 x 10³ to 2.5 x 10⁴ cells per well in 90-100 μL of complete medium.[5] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add 10 μL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[8]

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.[4][5]

  • MTT Addition: After incubation, add 10-20 μL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100-150 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anti-Proliferative Activity of Quinoline Derivatives
Quinoline Derivative ClassTarget Cell LineAssayIC₅₀ / GI%Reference
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)MTT0.314 - 4.65 µg/cm³[3]
7-chloro-4-quinolinylhydrazoneHCT-8 (Colon)MTT0.314 - 4.65 µg/cm³[3]
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)MTT0.314 - 4.65 µg/cm³[3]
Chalcone-quinoline derivative (3a)NCI-H226 (Lung)SRB79.88% GI[9]
6-bromotetrahydroquinoline (2)A549, HeLa, HT29, Hep3B, MCF7MTT2–50 μg/ml[7]
8-bromo-6-cyanoquinoline (10)A549, HeLa, HT29, Hep3B, MCF7MTT2–50 μg/ml[7]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D)Caco-2 (Colorectal)MTT0.929 µM[10]
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal)MTT0.535 µM[10]
Kynurenic acidMCF7 (Breast)SRBSignificant Growth Inhibition[8]

Visualizations: Assay Workflow and Principle

MTT_Assay_Principle cluster_well Single Well of a 96-Well Plate LiveCell Viable Cell Formazan Formazan (Purple, Insoluble) LiveCell->Formazan Mitochondrial Dehydrogenase MTT MTT (Yellow, Soluble) Sol_Formazan Solubilized Formazan (Purple Solution) Formazan->Sol_Formazan Addition of DMSO Solubilizing Agent (DMSO) Readout Measure Absorbance at 570 nm Sol_Formazan->Readout Quantification

Caption: Principle of the MTT assay for measuring cell viability.

Screening_Workflow start Quinoline Derivative Library assay_dev Cell Seeding (e.g., MCF-7, A549) start->assay_dev treatment Compound Treatment (Multiple Concentrations) assay_dev->treatment incubation Incubation (24-72 hours) treatment->incubation primary_screen Primary Screen (e.g., MTT Assay) incubation->primary_screen data_analysis Data Analysis (Calculate IC50) primary_screen->data_analysis hit_id Hit Identification (Potent & Selective Compounds) data_analysis->hit_id secondary_screen Secondary Assays (Apoptosis, Cell Cycle) hit_id->secondary_screen Confirmed Hits lead_opt Lead Optimization secondary_screen->lead_opt

Caption: General workflow for high-throughput screening of quinoline derivatives.

Application Note 2: Apoptosis Induction Assays

Many effective anti-cancer agents work by inducing apoptosis, or programmed cell death. It is therefore crucial to determine if hit compounds from primary cytotoxicity screens act via this mechanism. Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are the gold standard for detecting and quantifying apoptosis.

Annexin V-FITC/PI Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[5]

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • 6-well culture plates

  • Test quinoline derivatives

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)[9][11]

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2.5 x 10⁵ cells/mL) in 6-well plates and allow them to attach overnight.[5]

  • Compound Incubation: Treat the cells with the quinoline derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated cells as a negative control.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 μL of 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells

    • Annexin V(+) / PI(-): Early apoptotic cells[9]

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells[9]

    • Annexin V(-) / PI(+): Necrotic cells

Visualization: Apoptosis Signaling Pathway

Studies have shown that quinoline derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2, which leads to the activation of the intrinsic (mitochondrial) pathway.[11][12]

Apoptosis_Pathway cluster_signal Apoptotic Signal cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Quinoline Quinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinoline->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway often modulated by quinoline derivatives.

Application Note 3: Antimicrobial Susceptibility Testing

Quinoline derivatives, particularly fluoroquinolones, are well-known for their antibacterial properties.[13] Screening new derivatives for antimicrobial activity is essential to identify novel agents against drug-resistant pathogens. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay for MIC Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] It is a quantitative method performed in 96-well microtiter plates.

Experimental Protocol: Broth Microdilution

Materials:

  • 96-well sterile microtiter plates

  • Test quinoline derivatives

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[14][15]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin, Daptomycin)[15]

  • Negative control (broth only) and growth control (broth + inoculum) wells

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the quinoline derivatives in the broth medium. The final volume in each well should be 50 or 100 μL.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add an equal volume of the standardized inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.[14]

Data Presentation: Antimicrobial Activity of Quinoline Derivatives
Quinoline DerivativeTarget MicroorganismMIC (μg/mL)Reference
Quinoline-2-one (6c)S. aureus (MRSA)0.018 - 0.061[15]
Quinoline-2-one (6i)S. aureus (MRSA)0.018 - 0.061[15]
Thiosemicarbazide (QST4)M. tuberculosis H37Rv6.25 µM[14]
Thiosemicarbazide (QST10)C. albicans31.25[14]
Quinoline-Thiazole (4b, 4e, 4f)C. glabrata< 0.06[13]
N-methylbenzoindoloquinoline (8)E. faecium (VRE)4[16]
6-amino-4-methyl-1H-quinoline-2-one (6)B. cereus, S. aureus3.12[17]

Application Note 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[18] Quinoline derivatives have been investigated for their anti-inflammatory properties, often by assessing their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8][19]

Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a simple colorimetric method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, LPS is used to induce an inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the production of NO. The ability of a test compound to inhibit this production is then quantified.[19]

Experimental Protocol: Griess Assay

Materials:

  • 96-well culture plates

  • RAW 264.7 macrophage cell line

  • Test quinoline derivatives

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in each sample using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control. An initial MTT assay should be run in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[8]

Data Presentation: Anti-inflammatory Activity of Quinoline Derivatives
Quinoline Derivative ClassCell LineAssayActivity Metric (IC₅₀)Reference
Quinoline-4-carboxylic acidRAW 264.7NO InhibitionAppreciable anti-inflammatory affinity[8]
Quinoline-3-carboxylic acidRAW 264.7NO InhibitionAppreciable anti-inflammatory affinity[8]
Quinoline-based thiazolidinone (74)J774A.1NO Inhibition6.70 µM[19]
Imidazolyl-quinoline (c)-Protein denaturationGood anti-inflammatory activity (IC₅₀ = 214.45 µg/mL)[20]
Azetidine-2-one quinoline (41, 42)-Rat paw edemaMaximum anti-inflammatory property[21]

References

Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of quinoline compound libraries. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold for numerous synthetic and natural products with a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1] Their structural versatility makes them a valuable starting point in drug discovery campaigns.

These notes offer a guide to performing primary HTS assays, confirming hits, and proceeding with initial lead optimization. The protocols provided are for common assays used to evaluate the cytotoxic and anti-inflammatory potential of quinoline derivatives.

High-Throughput Screening Workflow

A typical HTS campaign for a quinoline compound library follows a multi-step process designed to efficiently identify and validate compounds with desired biological activity.[2][3] The workflow begins with assay development and culminates in the identification of confirmed hits for further investigation.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Follow-up assay_dev Assay Development & Validation plate_prep Library Plating (Quinoline Compounds) primary_screen Primary HTS plate_prep->primary_screen Automated Dispensing data_analysis Data Analysis (Hit Identification) primary_screen->data_analysis Raw Data hit_confirm Hit Confirmation (Re-testing) data_analysis->hit_confirm Primary Hits dose_response Dose-Response (IC50/EC50) hit_confirm->dose_response Confirmed Hits secondary_assay Secondary/Orthogonal Assays dose_response->secondary_assay Potency Data

Caption: High-throughput screening (HTS) workflow.

Experimental Protocols

Cell Viability and Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells with functional mitochondria reduce the yellow MTT to a purple formazan product.[6][7]

Materials:

  • Quinoline compound library dissolved in DMSO

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compounds in complete medium. The final concentration of DMSO should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay

This fluorometric assay screens for inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The assay measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX reaction.[10]

Materials:

  • Quinoline compound library dissolved in DMSO

  • Human recombinant COX-2 enzyme[10]

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (known COX-2 inhibitor, for positive control)[10]

  • 96-well black flat-bottom plates

  • Fluorometric microplate reader

Protocol:

  • Reagent Preparation:

    • Reconstitute and dilute the COX-2 enzyme, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions. Keep the enzyme on ice.[10]

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor for the number of assays to be performed.

  • Assay Plate Setup:

    • Add 10 µL of the diluted quinoline compounds to the sample wells.

    • For the Enzyme Control (EC) wells, add 10 µL of COX Assay Buffer.

    • For the Inhibitor Control (IC) wells, add a known concentration of Celecoxib.[11]

  • Enzyme Addition:

    • Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.

  • Reaction Initiation and Measurement:

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.[11]

    • Immediately begin measuring the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[10] Record readings every minute for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve) for each well.

    • Determine the percentage of inhibition for each compound using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

    • Compounds showing significant inhibition can be further evaluated in dose-response studies to determine their IC50 values.

Quantitative Data Presentation

Summarizing the quantitative data from HTS and subsequent dose-response experiments in a structured table is crucial for comparing the activity of different quinoline derivatives.

Table 1: Cytotoxicity of Quinoline-Chalcone Derivatives against Various Cancer Cell Lines [8]

CompoundMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
12a 8.2511.59.87
12b 6.439.127.65
12c 4.117.886.43
12d 2.566.215.89
12e 1.385.345.21
5-Fu (Control) 6.2210.411.1

Table 2: Cytotoxicity of a Novel Quinoline Derivative (91b1) and Cisplatin (CDDP) [9]

Cell LineCompound 91b1 MTS50 (µg/mL)CDDP MTS50 (µg/mL)
A549 (Lung Cancer) 15.386.23
AGS (Gastric Cancer) 4.2813.00
KYSE150 (Esophageal Cancer) 4.1713.2
KYSE450 (Esophageal Cancer) 1.836.83
NE3 (Nontumor) 2.171.19

Signaling Pathway and Drug Discovery Process Visualization

PI3K/Akt/mTOR Signaling Pathway

Several quinoline-based anticancer agents have been found to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and growth.[12][13][14]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Inhibitor Quinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline compound.

Hit-to-Lead Optimization Process

Once confirmed hits are identified from the HTS campaign, the hit-to-lead (H2L) process begins. This stage involves the chemical modification of the hit compounds to improve their potency, selectivity, and drug-like properties, ultimately leading to the selection of a lead compound for further development.[15][16][17]

Hit_to_Lead Confirmed_Hits Confirmed Hits from HTS SAR_Analysis Structure-Activity Relationship (SAR) Analysis Confirmed_Hits->SAR_Analysis Analog_Synthesis Analog Synthesis (Medicinal Chemistry) SAR_Analysis->Analog_Synthesis In_Vitro_Testing In Vitro Testing (Potency, Selectivity) Analog_Synthesis->In_Vitro_Testing ADME_Tox Early ADME/Tox (Solubility, Stability, etc.) In_Vitro_Testing->ADME_Tox Data_Review Data Review & Iteration In_Vitro_Testing->Data_Review ADME_Tox->Data_Review Data_Review->SAR_Analysis Iterate/Optimize Lead_Compound Lead Compound Data_Review->Lead_Compound Meets Criteria

Caption: The iterative cycle of the hit-to-lead optimization process.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][5] These compounds exert their effects by modulating various inflammatory pathways and targets, such as cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and nitric oxide (NO).[1][3][6] The evaluation of these properties requires a systematic approach employing a combination of in vitro and in vivo assays to elucidate their mechanisms of action and therapeutic potential.

This document provides detailed application notes and standardized protocols for the pre-clinical assessment of the anti-inflammatory activity of novel quinoline compounds.

Key Inflammatory Signaling Pathways Targeted by Quinoline Compounds

Quinoline derivatives have been shown to interfere with key signaling cascades that orchestrate the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of genes controlling immune and inflammatory responses.[2][7][8] Inhibition of NF-κB activation can suppress the expression of numerous pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7][8] Some quinolines also modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, another critical route for cytokine signaling.[9]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/ Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Quinoline Quinoline Compound Quinoline->IKK Inhibits Quinoline->NFkB_n Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by quinoline compounds.

Part 1: In Vitro Evaluation Methods

In vitro assays are fundamental for the initial screening and mechanistic study of quinoline compounds. They provide a rapid and cost-effective way to identify promising candidates and understand their molecular targets.

Inhibition of Cyclooxygenase (COX-2) Activity

Objective: To determine the ability of quinoline compounds to selectively inhibit the COX-2 enzyme, a key mediator of prostaglandin synthesis in inflammation.[6]

Data Presentation:

Compound IDQuinoline ScaffoldTest Concentration (µM)COX-2 Inhibition (%)IC50 (µM)Reference Compound (IC50)
QC 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid--<6.562 mg/kg (in vivo)Celecoxib (100 mg/kg)
Celecoxib-Quinoline Hybrid (34) Quinoline-Celecoxib Hybrid--0.11Celecoxib
Carboxamide-Quinoline (37) Quinoline-2-carboxamide--1.21Celecoxib
C5 Quinoline Glycoconjugate-~75%--
C8 Quinoline Glycoconjugate-~78%--

Note: Data is compiled from multiple sources for illustrative purposes.[6][10][11] QC data is from an in vivo model but suggests COX-2 inhibition.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits.[12]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and Cofactor solutions as per kit instructions.

    • Dissolve the test quinoline compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Dilute the test compound to 10X the desired final concentration in COX Assay Buffer.

    • Prepare a positive control (e.g., Celecoxib) and a vehicle control (solvent alone).

  • Assay Procedure:

    • Add 10 µL of the 10X test compound, positive control, or vehicle control to wells of a 96-well plate.

    • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, and Cofactor.

    • Add 80 µL of the Master Mix to each well.

    • Add 10 µL of human recombinant COX-2 enzyme to all wells except the background control.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately begin measuring fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the slope of the fluorescence curve for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Control Slope - Sample Slope) / Control Slope] * 100

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of quinoline compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[7][8][13]

Data Presentation:

Compound IDQuinoline ScaffoldCell LineIC50 (µM)Reference Compound (IC50)
SPE2 7-hydroxy-6-methoxyquinolin-2(1H)-oneRAW 264.7~25Dexamethasone
Quinolines (various) Carboxylic Acid DerivativesRAW 264.7Appreciable vs. IndomethacinIndomethacin

Note: Data is compiled from multiple sources.[7][13]

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol is based on the principle that NO is rapidly oxidized to nitrite in the cell culture medium, which can be quantified colorimetrically.[14]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[14]

    • Pre-treat the cells with various concentrations of the quinoline test compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[7][15] Leave a set of wells unstimulated as a negative control.

  • Griess Reagent Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value of the test compound.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis Seed Seed RAW 264.7 cells (96-well plate) Incubate24 Incubate 24h Seed->Incubate24 Pretreat Pre-treat with Quinoline Compound Incubate24->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Incubate 24h Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect AddGriess Add Griess Reagents I & II Collect->AddGriess Read Measure Absorbance (540 nm) AddGriess->Read Calculate Calculate % Inhibition Determine IC50 Read->Calculate

Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

Quantification of Pro-inflammatory Cytokines

Objective: To measure the effect of quinoline compounds on the production and secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from LPS-stimulated immune cells.[7][9][16]

Data Presentation:

Compound IDQuinoline ScaffoldEffect on CytokinesIC50 (nM)Cell Line/System
8l Imidazo[4,5-c]quinolineDecreased IL-6, IL-8, IL-1β, TNF-α150.7 (NF-κB pathway)-
6d Cyclopenta[a]anthraceneInhibited TNF-α and IL-6 production-RAW 264.7
SPE2 7-hydroxy-6-methoxyquinolin-2(1H)-oneSuppressed TNF-α, IL-6, IL-1β-RAW 264.7
4c, 4f, 4i, 4j Pyrano[3,2-c]quinolineInhibited TNF-α and IL-6-hPBMC

Note: Data is compiled from multiple sources.[7][9][16][17]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a sandwich ELISA to quantify cytokine protein levels.[18]

  • Sample Collection:

    • Culture and treat cells (e.g., RAW 264.7 macrophages or human PBMCs) as described in the NO assay protocol.

    • Collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C until analysis.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

    • Wash the plate.

    • Add diluted cell culture supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

    • Wash the plate.

    • Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes.

    • Wash the plate thoroughly.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

    • Calculate the percentage of cytokine inhibition for the quinoline-treated groups compared to the LPS-stimulated vehicle control.

Part 2: In Vivo Evaluation Methods

In vivo models are crucial for evaluating the overall anti-inflammatory efficacy, pharmacokinetics, and safety profile of lead quinoline compounds in a complex biological system.

Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory activity of quinoline compounds by measuring their ability to reduce paw swelling (edema) induced by the phlogistic agent carrageenan in rodents.[19][20][21][22]

Data Presentation:

Compound IDQuinoline ScaffoldAnimal ModelDose (mg/kg)Inhibition of Edema (%)Reference Drug
6a Azetidinone-QuinolineRat-Significant-
6b Azetidinone-QuinolineRat-Significant-
Various Ibuprofen-Quinoline ConjugatesRat-EvaluatedIbuprofen

Note: Data is compiled from multiple sources.[10][23]

Experimental Protocol:

  • Animals:

    • Use male Wistar rats (150-200 g) or Swiss albino mice.[24] Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Group the animals (n=5-6 per group).

    • Administer the quinoline test compound orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • The control group receives the vehicle only.

    • The positive control group receives a standard anti-inflammatory drug like Indomethacin or Diclofenac (e.g., 10 mg/kg).[6]

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[19][24]

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[21]

    • The degree of swelling is the difference between the paw volume at each time point and the baseline volume.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In_Vivo_Workflow Start Start Acclimatize Acclimatize Rats/Mice Start->Acclimatize Grouping Group Animals (Vehicle, Test, Positive Control) Acclimatize->Grouping Baseline Measure Baseline Paw Volume (Plethysmometer) Grouping->Baseline Dosing Administer Compound/Vehicle (p.o. or i.p.) Baseline->Dosing Wait Wait 1 Hour Dosing->Wait Induce Inject Carrageenan (Sub-plantar) Wait->Induce Measure Measure Paw Volume at 1, 2, 3, 4 hours Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate End End Calculate->End

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Xylene-Induced Ear Edema Model

Objective: A rapid and straightforward model to evaluate the acute anti-inflammatory effects of topically or systemically administered quinoline compounds.[4][6][16]

Data Presentation:

Compound IDQuinoline ScaffoldAnimal ModelDose (mg/kg)Inhibition of Edema (%)Reference Drug
QC 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidMouse<6.562HighDiclofenac (5)
3g 1-oxa-3,5-diaza-anthracen-6-oneMouse5063.19Ibuprofen
6d Cyclopenta[a]anthraceneMouse5068.28Ibuprofen

Note: Data is compiled from multiple sources.[4][6][16]

Experimental Protocol:

  • Animals and Dosing:

    • Use Swiss albino mice (20-25 g).

    • Administer the quinoline test compound, vehicle, or a reference drug (e.g., Diclofenac) intraperitoneally or orally 30-60 minutes before inducing inflammation.[6]

  • Induction of Edema:

    • Apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.

  • Sample Collection and Measurement:

    • After a set time (e.g., 30 minutes), sacrifice the mice by cervical dislocation.

    • Using a cork borer (e.g., 7 mm diameter), punch out circular sections from both the right (treated) and left (control) ears.

    • Weigh the ear punches immediately.

  • Data Analysis:

    • The extent of edema is calculated as the difference in weight between the right and left ear punches.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average ear weight difference in the control group and Wt is the average ear weight difference in the treated group.

Conclusion

The systematic evaluation of quinoline compounds using the described in vitro and in vivo methodologies is essential for identifying and characterizing novel anti-inflammatory agents. Initial screening with in vitro assays for COX-2, NO, and cytokine inhibition helps to elucidate potential mechanisms of action and rank compounds by potency. Promising candidates should then be advanced to in vivo models, such as the carrageenan-induced paw edema and xylene-induced ear edema tests, to confirm their efficacy in a physiological context. This integrated approach provides the comprehensive data package required for the progression of new quinoline-based anti-inflammatory drugs in the development pipeline.

References

Troubleshooting & Optimization

Troubleshooting low yield in (3-(Quinolin-3-yl)phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (3-(Quinolin-3-yl)phenyl)methanol Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low-yield synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction between 3-bromoquinoline and (3-(hydroxymethyl)phenyl)boronic acid has a very low yield. What are the potential causes and solutions?

A1: Low yield in this Suzuki-Miyaura coupling is a common issue, often stemming from suboptimal reaction conditions. Here are key areas to investigate:

  • Catalyst System (Precatalyst and Ligand): The choice of palladium catalyst and ligand is critical, especially when using heteroaryl halides like 3-bromoquinoline.[1] Standard catalysts like Pd(PPh₃)₄ may not be efficient. Consider screening a panel of more robust catalyst systems.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2] If a weak base (e.g., Na₂CO₃) is failing, consider stronger inorganic bases like K₂CO₃ or K₃PO₄. The stoichiometry of the base is also important and can influence selectivity.[3]

  • Solvent System: The reaction is sensitive to the solvent. A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[4][5] The ratio can significantly impact the yield.

  • Reaction Temperature: Insufficient temperature can lead to an incomplete reaction. These couplings often require heating, sometimes up to 110 °C or higher, to proceed at a reasonable rate.[1]

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed (e.g., by bubbling argon or nitrogen through the solvent or using freeze-pump-thaw cycles) before adding the catalyst to prevent oxidative degradation.

Q2: I am observing significant amounts of byproducts. What are they and how can I minimize their formation?

A2: Byproduct formation is a primary contributor to low yields. Common byproducts in this synthesis include:

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biphenyl dimer. This is often promoted by the presence of oxygen or high catalyst loading.

    • Solution: Ensure rigorous degassing of the reaction mixture. You can also try slightly lowering the catalyst loading, though this may require longer reaction times.

  • Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of toluene derivatives.

    • Solution: Use anhydrous solvents (if running a non-aqueous reaction) and ensure the base is sufficiently strong to promote the desired coupling over this side reaction.

  • Triphenylborane Formation: Phenylboronic acid can sometimes form triphenylborane, which can interfere with the reaction.[5]

  • Boric Acid Effects: The boric acid generated as a byproduct can alter the acid-base equilibrium of the reaction, potentially hindering catalyst performance.[3]

Q3: The reaction to reduce the intermediate aldehyde, 3-(quinolin-3-yl)benzaldehyde, to the final alcohol is not going to completion. How can I improve this step?

A3: The reduction of an aryl aldehyde to a benzyl alcohol with sodium borohydride (NaBH₄) is typically efficient.[6][7] If you are facing issues, consider the following:

  • Solvent Choice: The reduction is commonly performed in alcoholic solvents like methanol or ethanol.[7] Ensure the aldehyde is fully dissolved. If solubility is an issue, a co-solvent like THF or DCM might be necessary.

  • Reagent Stoichiometry: While NaBH₄ is a potent reducing agent, you may need to use a larger excess (e.g., 3-4 equivalents) to ensure the reaction goes to completion, especially if other reducible functional groups are present or if the reagent has degraded over time.

  • Temperature and Time: The reaction is often run at 0 °C and then allowed to warm to room temperature.[6] If the reaction is sluggish, extending the reaction time at room temperature may help.

  • Workup Procedure: Quench the reaction carefully with water or acetone to destroy excess NaBH₄.[6] Acidic workups should be done cautiously to avoid any potential side reactions with the quinoline nitrogen.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification can be challenging due to residual palladium catalyst and polar byproducts.

  • Aqueous Workup: After the Suzuki coupling, a thorough aqueous workup is essential. Washing the organic layer with a sodium carbonate solution and brine can help remove inorganic salts and some impurities.[4]

  • Column Chromatography: This is the most common method for purifying the final alcohol. A silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective.[6][8]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and obtain crystalline material.[7][8] A solvent system like ethyl acetate/hexanes or methanol/water could be explored.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Optimizing the Suzuki-Miyaura coupling is paramount for achieving a high overall yield. The following table summarizes conditions used in analogous reactions involving heteroaryl compounds, providing a starting point for optimization.

Coupling PartnersCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-bromoquinoline & 3,5-dimethylisoxazole-4-boronic acid pinacol esterP1 (1.2%)Xantphos (L4)DBUTHF/water11082[1]
3-bromoquinoline & 3,5-dimethylisoxazole-4-boronic acid pinacol esterP1 (1.2%)SPhos (L1)DBUTHF/water11088[1]
Aryl Halide & Aryl Boronic AcidPd(PPh₃)₄-aq. Na₂CO₃BenzeneRefluxN/A[4]
3-hydroxyisoquinoline triflate & Phenylboronic acid derivativePd(OAc)₂XPhosK₂CO₃ACN/H₂O95N/A[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with 3-Formylphenylboronic Acid

This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving heteroaryl halides.[4][6]

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3-5 mol%) and ligand (if required).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-(quinolin-3-yl)benzaldehyde.

Protocol 2: Reduction of 3-(Quinolin-3-yl)benzaldehyde

This protocol is adapted from the reduction of a similar biaryl aldehyde.[6]

  • Setup: Dissolve the crude 3-(quinolin-3-yl)benzaldehyde (1.0 eq) in methanol in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise to the stirred solution, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until all the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by adding acetone or water to destroy the excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with dichloromethane (DCM) or ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

SynthesisWorkflow Start Starting Materials (3-Bromoquinoline & 3-Formylphenylboronic Acid) Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate Intermediate (3-(Quinolin-3-yl)benzaldehyde) Step1->Intermediate Step2 Reduction (NaBH4) Intermediate->Step2 Purification Purification (Chromatography) Step2->Purification Product Final Product (this compound) Purification->Product

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield Observed in Suzuki Coupling CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckReaction SM_Present High % of Starting Materials Remain? CheckReaction->SM_Present Byproducts Significant Byproducts Observed? SM_Present->Byproducts No Action_SM Potential Cause: - Inactive Catalyst - Low Temperature - Insufficient Time Solution: - Re-screen Catalyst/Ligand - Increase Temperature - Extend Reaction Time SM_Present->Action_SM Yes Action_Byproducts Potential Cause: - Homocoupling - Protodeborylation Solution: - Ensure Rigorous Degassing - Optimize Base/Solvent - Check Boronic Acid Quality Byproducts->Action_Byproducts Yes Action_OK Reaction is Clean but Low Yield: - Check Workup Procedure - Optimize Purification Step - Verify Product Stability Byproducts->Action_OK No

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.

References

Technical Support Center: Optimization of Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Skraup quinoline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the Skraup quinoline synthesis, offering potential causes and solutions.

1. Low or No Product Yield

  • Question: My Skraup synthesis resulted in a very low yield or no desired quinoline product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the Skraup synthesis can stem from several factors. A primary concern is the reactivity of the aniline substrate. Anilines with strongly electron-withdrawing groups are less nucleophilic and may result in significantly lower yields.[1] For instance, the yield of 8-nitroquinoline from o-nitroaniline can be as low as 17%, whereas o-bromoaniline can give a yield of around 75% under similar conditions. Additionally, improper temperature control can either prevent the reaction from proceeding or lead to the formation of unwanted byproducts. The reaction requires heating to initiate, typically to the boiling point of the mixture, and then maintaining a reflux for several hours.[2] Inadequate mixing of the viscous reaction mixture can also lead to localized overheating and side reactions, reducing the yield of the desired product.

    Solutions:

    • Substrate Reactivity: If using a deactivated aniline, consider using a modified procedure with a more forceful oxidizing agent or a higher reaction temperature. However, be aware that this may also increase byproduct formation. Alternatively, protecting groups might be employed to modulate the electronic properties of the aniline.

    • Temperature Control: Carefully monitor and control the reaction temperature. The reaction is exothermic, and after initial heating, the flame should be removed to allow the reaction's heat to sustain boiling.[2] Once the initial exotherm subsides, external heating should be reapplied to maintain a steady reflux.

    • Mixing: Ensure efficient stirring throughout the reaction. For highly viscous mixtures, a powerful mechanical stirrer is recommended over a magnetic stir bar.

    • Reagent Quality: Use anhydrous glycerol, as water can interfere with the reaction and lower the yield.[2]

2. Reaction is Too Violent or Uncontrollable

  • Question: The Skraup reaction is notoriously vigorous. How can I control the exotherm and prevent a runaway reaction?

  • Answer: The highly exothermic nature of the Skraup synthesis is a significant safety concern.[2][3][4] The reaction between glycerol, sulfuric acid, and the aniline is inherently energetic.

    Solutions:

    • Use of Moderators: The most common and effective method to control the reaction's vigor is the addition of a moderator. Ferrous sulfate (FeSO₄) is widely used to extend the reaction over a longer period, thus preventing a sudden and violent exotherm.[2][4] Boric acid can also be used to achieve a smoother reaction, although it may result in slightly lower yields.[2]

    • Gradual Heating: Heat the reaction mixture gently to initiate the reaction. Once the mixture begins to boil, remove the external heat source immediately.[2] The heat of the reaction itself should be sufficient to maintain boiling for some time. If the reaction becomes too vigorous, external cooling (e.g., a wet towel on the flask) can be applied.[2]

    • Proper Reagent Addition Sequence: The order of reagent addition is crucial. It is important to mix the aniline, glycerol, and ferrous sulfate before the slow addition of sulfuric acid with cooling.

3. Formation of Tar and Polymeric Byproducts

  • Question: My reaction mixture turned into a thick, black tar, making product isolation difficult. What causes this, and how can I minimize tar formation and purify my product?

  • Answer: The formation of "tarry" or "polymeric goo" is a very common issue in the Skraup synthesis, arising from the polymerization of acrolein (formed in situ from glycerol) and other side reactions under the harsh acidic and high-temperature conditions.[5]

    Solutions to Minimize Tar Formation:

    • Control Reaction Temperature: Overheating can significantly increase the rate of polymerization. Adhering to the recommended temperature profile is critical.

    • Use of Moderators: As with controlling the exotherm, moderators like ferrous sulfate can also help reduce tar formation by promoting a more controlled reaction pathway.[2]

    • Acylated Amines: Using an acetylated amine (e.g., acetanilide instead of aniline) has been shown to reduce the violence of the reaction and decrease the amount of tarry byproducts, leading to a substantial increase in yield.[6]

    Purification Strategies:

    • Steam Distillation: This is a very effective method for separating the volatile quinoline product from the non-volatile tar.[2][7] The crude reaction mixture is made basic, and then steam is passed through to carry over the quinoline.

    • Acid-Base Extraction: An acid-base extraction can be employed to separate the basic quinoline from neutral and acidic impurities. The product can be extracted into an acidic aqueous solution, which is then basified to precipitate the quinoline.

    • pH Adjustment for Polymer Precipitation: For some derivatives like 8-hydroxyquinoline, a specific purification method involves concentrating the reaction mixture, dissolving the residue in water, and then adjusting the pH to 3.7-3.9 to precipitate the polymeric byproducts, which can then be filtered off.[8]

4. High Viscosity of the Reaction Mixture

  • Question: The reaction mixture becomes extremely viscous, preventing effective stirring. How can I manage this?

  • Answer: The initial mixture of glycerol, aniline, and sulfuric acid can be quite viscous, which can lead to poor heat transfer and localized overheating.[9]

    Solutions:

    • Mechanical Stirring: A robust overhead mechanical stirrer is often necessary to ensure proper agitation of the viscous reaction mixture.

    • Appropriate Glassware: Using a round-bottom flask of an appropriate size is important. A flask that is too large can make it difficult for the stirrer to effectively mix the contents.

    • Solvent Addition (with caution): In some modified procedures, a high-boiling inert solvent may be used to reduce viscosity, but this can also affect the reaction rate and temperature profile. This should be approached with caution and is not part of the classical Skraup protocol.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Skraup synthesis?

A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[10]

  • Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4) of the quinoline ring. It dehydrates in the presence of sulfuric acid to form acrolein, the reactive intermediate.[3][10]

  • Sulfuric Acid: Serves as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and ring-closure steps.[3][10]

  • Oxidizing Agent (e.g., Nitrobenzene, Arsenic Pentoxide): Oxidizes the initially formed 1,2-dihydroquinoline to the aromatic quinoline product.[3][10] Nitrobenzene can also act as a solvent.[11]

  • Moderator (e.g., Ferrous Sulfate): Controls the exothermic nature of the reaction, making it less violent and often improving the yield by reducing byproduct formation.[2][4]

Q2: What are some alternative oxidizing agents to nitrobenzene?

A2: While nitrobenzene is traditional, other oxidizing agents can be used. Arsenic pentoxide is a common alternative and is reported to result in a less violent reaction.[4] Other options include ferric compounds, vanadium pentoxide, and even air.[12] More recently, methods using iodine as a catalyst have been developed.[13] The choice of oxidizing agent can impact the reaction's vigor and the final yield.

Q3: How does the substituent on the aniline affect the reaction?

A3: The electronic nature of the substituent on the aniline ring has a significant impact on the reaction outcome.

  • Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) generally lead to higher yields as they increase the nucleophilicity of the aniline.[1]

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate the aniline, making it less reactive and resulting in lower yields.[1] For instance, 4-acetylaniline gives a low yield of 18%, and 4-aminobenzoic acid and 4-cyanoaniline may not yield the corresponding quinolines at all under certain modified conditions.[1]

  • Steric hindrance from ortho-substituents can also negatively impact the reaction yield.[1]

Q4: Can this reaction be performed under "green" conditions?

A4: There have been efforts to develop more environmentally friendly Skraup synthesis protocols. These include using ionic liquids as the reaction medium, employing microwave irradiation to reduce reaction times and energy consumption, and using glycerol as both a reactant and a solvent in pressure tubes without an external oxidizing agent.[10][14][15][16]

Data Presentation

Table 1: Effect of Aniline Substituent on Quinoline Yield in a Modified Microwave-Assisted Skraup Reaction [1]

Aniline Substituent (Position)ProductYield (%)
4-OH6-Hydroxyquinoline66
4-OCH₃6-Methoxyquinoline58
4-CH₃6-Methylquinoline50
4-Cl6-Chloroquinoline48
4-F6-Fluoroquinoline46
4-COCH₃6-Acetylquinoline18
2-OH8-Hydroxyquinoline34
2-CH₃8-Methylquinoline48
2-NH₂8-Aminoquinoline10

Table 2: Comparison of Oxidizing Agents and Moderators on Quinoline Yield

Oxidizing AgentModeratorTypical Yield Range (%)Notes
NitrobenzeneNoneHighly variable, can be low due to side reactionsReaction can be extremely violent.[2]
NitrobenzeneFerrous Sulfate84-91Provides a much more controlled reaction.[2]
Arsenic AcidNot always necessaryGenerally good yieldsReaction is less violent than with nitrobenzene.[4]
Iodine (catalytic)NoneGood yields reportedMilder reaction conditions.[13]

Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator [2]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (40%)

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Heat the mixture gently until it begins to boil.

  • Immediately remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction is too vigorous, cool the flask externally.

  • Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.

  • Allow the reaction mixture to cool.

  • Set up for steam distillation. Dilute the reaction mixture with water.

  • First, steam distill to remove any unreacted nitrobenzene.

  • Make the remaining reaction mixture strongly basic by carefully adding a 40% sodium hydroxide solution.

  • Steam distill the basic mixture to collect the quinoline.

  • The collected quinoline can be further purified by extraction and distillation under reduced pressure.

Mandatory Visualizations

Skraup_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aniline, Glycerol, and Ferrous Sulfate B Slowly Add Conc. H₂SO₄ with Cooling A->B C Gentle Heating to Initiate B->C D Exothermic Reaction (Heat Off) C->D E Reflux for 3-5 hours D->E F Cool Reaction Mixture E->F G Steam Distill (remove nitrobenzene) F->G H Basify with NaOH G->H I Steam Distill (collect quinoline) H->I J Further Purification (Extraction/Distillation) I->J Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Product Yield C1 Poor Substrate Reactivity (e.g., EWG on aniline) Start->C1 C2 Improper Temperature Control Start->C2 C3 Inefficient Mixing Start->C3 C4 Poor Reagent Quality (e.g., wet glycerol) Start->C4 S1 Modify Procedure for Deactivated Substrates C1->S1 S2 Monitor and Control Temperature Profile C2->S2 S3 Use Mechanical Stirrer C3->S3 S4 Use Anhydrous Reagents C4->S4

References

Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with (3-(Quinolin-3-yl)phenyl)methanol and other poorly soluble compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes insoluble as the solvent is diluted with an aqueous buffer. The final concentration of the organic solvent may be too low to maintain the solubility of the compound.

To prevent this, you can try the following:

  • Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, it's crucial to determine the highest non-toxic concentration for your specific cell line or assay system. Many cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v), but this should be empirically determined.[1]

  • Use a different co-solvent: Consider using other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[2]

  • Employ a multi-step dilution protocol: Instead of a single large dilution, try diluting your DMSO stock in a stepwise manner, potentially with intermediate dilutions in a mixed solvent system before the final dilution in the aqueous buffer.[3]

  • Consider formulation strategies: For persistent precipitation issues, more advanced formulation techniques like using cyclodextrins or surfactants may be necessary.

Q2: What are cyclodextrins and how can they improve the solubility of my compound?

A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming a water-soluble inclusion complex. This complex increases the apparent solubility of the compound in aqueous solutions.[6][7]

Commonly used cyclodextrins in pharmaceutical research include:

  • β-cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-CD.[8]

Q3: Are there any alternative methods to co-solvents and cyclodextrins for improving solubility?

A3: Yes, several other techniques can be employed to enhance the solubility of poorly soluble compounds:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. Quinoline derivatives are weakly basic and may exhibit increased solubility in acidic conditions.[9]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic compounds, increasing their solubility. Common non-ionic surfactants used in biological assays include Tween® 80 and Triton™ X-100.[10]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[11][12]

  • Solid Dispersions: This involves dispersing the compound in a solid matrix at a molecular level, which can enhance its dissolution rate and apparent solubility.[13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility and the final co-solvent concentration is insufficient.Increase the final co-solvent (e.g., DMSO) concentration, ensuring it remains within the tolerated limit for your assay. Alternatively, explore the use of cyclodextrins or surfactants to form a soluble complex.[3][10]
Compound appears soluble initially but precipitates over time during the assay. The compound is in a supersaturated state and is slowly crashing out of solution. This can be influenced by temperature changes or interactions with assay components.Consider using precipitation inhibitors. Polymers like HPMC or PVP, often used in solid dispersions, can help maintain a supersaturated state.[13] Also, ensure consistent temperature control throughout the experiment.
Assay results are inconsistent and show high variability. This could be due to partial precipitation of the compound, leading to inconsistent concentrations in the assay wells.Visually inspect your assay plates under a microscope for any signs of precipitation. Re-evaluate your solubilization method to ensure the compound is fully dissolved and stable in the final assay buffer.[3]
Observed biological activity is lower than expected. The actual concentration of the dissolved compound may be lower than the nominal concentration due to poor solubility.Quantify the amount of dissolved compound in your final assay buffer using techniques like HPLC. This will help you determine the true soluble concentration and obtain more accurate structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Gentle warming or sonication may aid dissolution.

  • Determine the maximum tolerated DMSO concentration: Perform a vehicle control experiment to assess the effect of different DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) on your biological assay.

  • Prepare intermediate dilutions: If necessary, perform serial dilutions of the DMSO stock solution in 100% DMSO.

  • Final dilution into assay medium: Directly dilute the DMSO stock or intermediate dilutions into the final aqueous assay buffer, ensuring vigorous mixing. The final DMSO concentration should not exceed the maximum tolerated level determined in step 2.[3]

  • Visual inspection: After dilution, visually inspect the solution for any signs of precipitation. If possible, check for precipitates under a microscope.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-40% w/v).

  • Prepare a stock solution of the compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Form the inclusion complex: While vortexing, slowly add the compound stock solution to the HP-β-CD solution.

  • Equilibrate the complex: Allow the mixture to equilibrate. This can be done by stirring or shaking at room temperature for several hours or overnight.

  • Remove undissolved compound: Centrifuge or filter the solution to remove any undissolved precipitate. The supernatant will contain the soluble drug-cyclodextrin complex.

  • Determine the concentration: Use a validated analytical method (e.g., HPLC-UV) to determine the final concentration of the solubilized compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshooting Troubleshooting Solubility cluster_assay Biological Assay stock_solution Prepare High-Concentration Stock (e.g., 10 mM in DMSO) solubility_test Preliminary Solubility Test in Aqueous Buffer stock_solution->solubility_test precipitation Precipitation Observed? solubility_test->precipitation yes Yes precipitation->yes Issue no No precipitation->no Proceed increase_cosolvent Increase Co-solvent % yes->increase_cosolvent use_cyclodextrin Use Cyclodextrins yes->use_cyclodextrin use_surfactant Use Surfactants yes->use_surfactant final_dilution Prepare Final Dilutions in Assay Medium no->final_dilution increase_cosolvent->final_dilution use_cyclodextrin->final_dilution use_surfactant->final_dilution perform_assay Perform Biological Assay final_dilution->perform_assay analyze_data Analyze Data perform_assay->analyze_data

Caption: Workflow for addressing solubility issues.

signaling_pathway compound This compound receptor Tyrosine Kinase Receptor (e.g., EGFR) compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

Addressing challenges in the purification of quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of quinoline derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the purification of your quinoline derivative.

Problem: My quinoline derivative is an oil and won't crystallize.

If your compound is a viscous oil and resists crystallization, consider the following approaches:

  • Solvent Screening: The choice of solvent is critical for inducing crystallization.

    • For non-polar oils: Try adding a non-polar solvent like hexane or pentane to a concentrated solution of your compound in a more polar solvent (e.g., dichloromethane or ethyl acetate) dropwise until turbidity appears, then allow it to stand.

    • For polar oils: A mixture of polar solvents like ethanol and water, or acetone and water, can be effective. Dissolve the oil in the more soluble solvent and slowly add the less soluble one.

  • Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts.[1] This is a robust method for both purification and solidification.

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent (e.g., isopropanol, ether) and add a solution of HCl in the same or a miscible solvent.

    • Picrate Salts: Picric acid can form highly crystalline salts with quinolines.[1] These can be filtered and then the free base can be regenerated by treatment with a base.[1]

    • Other Salts: Phosphate and sulfate salts are also options to consider.[1][2]

  • Chromatographic Purification: If crystallization fails, column chromatography is the next logical step. The purified fractions may yield a solid upon solvent removal. If the product is still an oil, it will be of significantly higher purity.

A decision-making workflow for this issue is presented below:

G start Start: Oily Quinoline Derivative solvent_screening Attempt Crystallization: Solvent Screening (e.g., DCM/Hexane, EtOH/Water) start->solvent_screening salt_formation Attempt Salt Formation (HCl, Picric Acid, etc.) solvent_screening->salt_formation Failure solid_product Solid Product Obtained solvent_screening->solid_product Success chromatography Purify by Column Chromatography salt_formation->chromatography Failure regenerate_base Regenerate Free Base salt_formation->regenerate_base Success chromatography->solid_product Solidifies pure_oil Pure Oily Product chromatography->pure_oil Remains Oil regenerate_base->solid_product G start Start: Decomposition on Silica Gel deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) start->deactivate_silica change_stationary_phase Change Stationary Phase deactivate_silica->change_stationary_phase Failure success Successful Purification deactivate_silica->success Success alumina Use Alumina (Neutral or Basic) change_stationary_phase->alumina reverse_phase Use Reverse-Phase (C18) Silica change_stationary_phase->reverse_phase other_phases Consider Florisil or Cellulose change_stationary_phase->other_phases alumina->success failure Decomposition Persists alumina->failure reverse_phase->success reverse_phase->failure other_phases->success other_phases->failure G start Start: Crude Product in Organic Solvent (e.g., DCM, Ether) add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer: Contains Neutral/Acidic Impurities separate_layers1->organic_layer1 Organic aqueous_layer1 Aqueous Layer: Contains Protonated Quinoline Derivative separate_layers1->aqueous_layer1 Aqueous add_base Basify Aqueous Layer (e.g., with NaOH, NaHCO3) aqueous_layer1->add_base extract_product Extract with Fresh Organic Solvent add_base->extract_product separate_layers2 Separate Layers extract_product->separate_layers2 aqueous_layer2 Aqueous Layer: (Discard) separate_layers2->aqueous_layer2 Aqueous organic_layer2 Organic Layer: Contains Purified Quinoline Derivative separate_layers2->organic_layer2 Organic dry_and_concentrate Dry (e.g., Na2SO4), Filter, and Concentrate organic_layer2->dry_and_concentrate end Purified Product dry_and_concentrate->end

References

Technical Support Center: Enhancing the Metabolic Stability of (3-(Quinolin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the metabolic stability assessment of (3-(Quinolin-3-yl)phenyl)methanol and related quinoline-containing compounds.

Troubleshooting Guides

This section provides solutions to common problems observed during in vitro metabolic stability assays.

Problem IDIssuePotential CausesSuggested Solutions
MS-001 Rapid Metabolism/Low Recovery of Parent Compound High intrinsic clearance due to metabolism by cytochrome P450 (CYP) enzymes. The quinoline ring and the phenylmethanol moiety are potential sites of oxidation.- Modify the quinoline ring: Introduce electron-withdrawing groups or replace it with a more electron-deficient heterocycle like pyridine or pyrazole to reduce susceptibility to oxidation. - Block metabolic soft spots: Consider deuteration of metabolically labile positions or introduction of fluorine atoms at sites prone to hydroxylation. - Use CYP inhibitors: Co-incubate with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or isoform-specific inhibitors to identify the key metabolizing enzymes.
MS-002 High Variability Between Replicate Experiments Inconsistent pipetting of microsomes, cofactors, or test compound. Temperature fluctuations during incubation. Instability of the compound in the assay buffer.- Ensure proper mixing: Vortex microsomal and cofactor solutions before aliquoting. - Maintain temperature control: Use a calibrated incubator and pre-warm all solutions. - Assess compound stability: Run a control incubation without NADPH to check for non-enzymatic degradation.
MS-003 Poor Correlation Between In Vitro and In Vivo Data Involvement of non-CYP metabolic pathways not captured in microsomal assays (e.g., phase II conjugation, aldehyde oxidase activity). Differences in protein binding between in vitro and in vivo conditions.- Use hepatocytes: Hepatocytes contain a broader range of metabolic enzymes, including phase II enzymes. - Measure plasma protein binding: Incorporate protein binding values into in vitro-in vivo extrapolation (IVIVE) calculations.[1] - Consider other in vitro models: Liver S9 fractions can be used to assess both phase I and phase II metabolism.
MS-004 Difficulty in Identifying Metabolites Low abundance of metabolites. Co-elution with matrix components in LC-MS analysis.- Increase incubation time or microsomal protein concentration: This may lead to higher metabolite formation. - Optimize LC-MS/MS method: Use a longer chromatographic gradient or a different column to improve separation. - Use high-resolution mass spectrometry: This can aid in the identification of unknown metabolites.

Frequently Asked Questions (FAQs)

1. What are the most likely metabolic "soft spots" on this compound?

Based on in silico predictions and general knowledge of drug metabolism, the most probable sites for metabolism on this compound are:

  • Oxidation of the quinoline ring: The electron-rich quinoline system is susceptible to hydroxylation by CYP enzymes.

  • Oxidation of the benzylic carbon: The carbon atom of the methanol group attached to the phenyl ring is a likely site for oxidation to the corresponding aldehyde and then carboxylic acid.

  • Aromatic hydroxylation: The phenyl ring can also undergo hydroxylation at various positions.

2. What are the key parameters to determine from a microsomal stability assay?

The primary parameters obtained are:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[2]

  • Intrinsic Clearance (CLint): The rate of metabolism by liver enzymes, independent of blood flow and other physiological factors. It is a measure of the liver's intrinsic ability to eliminate a drug.[1][2]

3. How can I improve the metabolic stability of my quinoline-containing compound?

Several strategies can be employed:

  • Scaffold Hopping: Replacing the quinoline ring with a less metabolically labile heterocyclic system.

  • Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties but different metabolic profiles.[3] For example, replacing a metabolically active hydrogen with fluorine.

  • Deuteration: Replacing hydrogen atoms at metabolic hotspots with deuterium can slow down CYP-mediated metabolism due to the kinetic isotope effect.[4]

  • Introduction of Steric Hindrance: Adding bulky groups near metabolic soft spots can sterically hinder the approach of metabolizing enzymes.

4. What are the differences between using liver microsomes and hepatocytes for metabolic stability studies?

FeatureLiver MicrosomesHepatocytes
Enzyme Content Primarily Phase I (CYP) enzymes.Both Phase I and Phase II enzymes.
Cellular Integrity Subcellular fractions (endoplasmic reticulum).Intact, viable cells.
Predictive Power Good for predicting CYP-mediated clearance.Better for predicting overall hepatic clearance, including conjugation pathways.
Cost & Complexity Relatively inexpensive and easy to use.More expensive and require more complex handling.

Experimental Protocols

Liver Microsomal Stability Assay Protocol

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes.

    • Pre-warm the master mix to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed master mix at the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[5]

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[6]

Quantitative Data Summary

The following table presents a summary of metabolic stability data for a selection of quinoline-based compounds from the literature, determined in human liver microsomes (HLM). This data can serve as a reference for expected ranges of metabolic stability for similar compounds.

Compound IDStructuret½ (min) in HLMCLint (µL/min/mg protein) in HLMReference
Verapamil (Control)(Structure not shown)26267[5]
Imipramine (Control)(Structure not shown)>60<115.5[5]
Quinoline-based ALDH1A1 Inhibitor(Structure not shown)< 30 (unstable)Not reported[7]
3N-ethyl-7-PPyQ(Structure not shown)Not reportedNot reported (noted as metabolically unstable)[8]
Fluorinated 7-PPyQ derivative(Structure not shown)Not reportedNot reported (no improvement in stability observed)[8]

Visualizations

Metabolic Pathways of this compound

parent This compound metabolite1 Quinoline Ring Oxidation (Hydroxylation) parent->metabolite1 CYP450 metabolite2 Benzylic Oxidation (Aldehyde/Carboxylic Acid) parent->metabolite2 CYP450, ADH metabolite3 Aromatic Hydroxylation (Phenyl Ring) parent->metabolite3 CYP450 phaseII Phase II Conjugation (e.g., Glucuronidation) metabolite1->phaseII UGTs, etc. metabolite2->phaseII metabolite3->phaseII excretion Excretion phaseII->excretion cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Microsome/ Buffer Master Mix pre_warm Pre-warm to 37°C prep_mix->pre_warm add_compound Add Test Compound pre_warm->add_compound start_reaction Initiate with NADPH add_compound->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with ACN/ Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis start High Clearance Observed in Microsomal Assay check_non_enzymatic Run Control without NADPH start->check_non_enzymatic is_stable Is Compound Stable? check_non_enzymatic->is_stable cyp_mediated Likely CYP-Mediated Metabolism is_stable->cyp_mediated Yes non_enzymatic_degradation Compound is Chemically Unstable in Assay Buffer is_stable->non_enzymatic_degradation No identify_cyp Use Specific CYP Inhibitors to Identify Isoforms cyp_mediated->identify_cyp modify_structure Structural Modification Strategies identify_cyp->modify_structure strategy1 Block Soft Spots (Deuteration, Fluorination) modify_structure->strategy1 strategy2 Modify Quinoline Ring (Scaffold Hopping) modify_structure->strategy2 strategy3 Introduce Steric Hindrance modify_structure->strategy3

References

Technical Support Center: Overcoming Poor Reproducibility in (3-(Quinolin-3-yl)phenyl)methanol and Related Quinoline Analogs Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming reproducibility challenges in bioactivity assays involving (3-(Quinolin-3-yl)phenyl)methanol and other quinoline-based compounds.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound show significant variation between experiments. What are the common causes?

A1: Poor reproducibility in IC50 values for quinoline compounds can stem from several factors:

  • Cell Line Integrity: Ensure your cell line is not contaminated (e.g., with mycoplasma) and has been recently authenticated. Genetic drift can occur with high passage numbers, altering cellular response to treatment.

  • Cell Seeding Density: Inconsistent cell numbers seeded per well will lead to variability in the final readout. It is crucial to have a uniform cell monolayer before adding the compound.

  • Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is consistent and non-toxic to the cells.

  • Assay-Specific Variability: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo®) can influence results. Some compounds may interfere with the assay reagents. For instance, compounds that alter cellular metabolism can affect the readout of tetrazolium-based assays like MTT.[1]

  • Data Analysis: The method used for IC50 calculation can impact the final value. Ensure you are using a consistent and appropriate non-linear regression model.

Q2: I am observing conflicting results when switching between different cell viability assays for my quinoline compound. Why is this happening?

A2: Different cell viability assays measure distinct cellular parameters. For example:

  • MTT/XTT Assays: Measure mitochondrial reductase activity, which is an indicator of metabolic activity.

  • CellTiter-Glo® Assay: Measures intracellular ATP levels, reflecting the energy status of the cells.

  • Trypan Blue Exclusion Assay: Assesses cell membrane integrity.

A quinoline compound might, for instance, inhibit mitochondrial function without immediately compromising membrane integrity. This would lead to a potent effect in an MTT assay but a weaker effect in a trypan blue assay. It is crucial to understand the mechanism of action of your compound to select the most appropriate assay.

Q3: What is the expected bioactivity of this compound?

A3: While specific, replicated bioactivity data for this compound is not extensively available in the public domain, quinoline derivatives are well-documented for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Their anticancer effects are often attributed to mechanisms like inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[4]

Q4: How can I minimize the "edge effect" in my 96-well plate assays?

A4: The "edge effect," where cells in the outer wells of a microplate behave differently than those in the inner wells, is a common source of variability. To mitigate this:

  • Proper Plate Incubation: Ensure even temperature and humidity distribution in the incubator.

  • Humidification: Use a water pan in the incubator to maintain humidity and reduce evaporation from the outer wells.

  • Plate Sealing: Use breathable sealing films to minimize evaporation.

  • Blanking: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability within the Same Treatment Group
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Use a calibrated multichannel pipette. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. Visually inspect the wells for uniform cell attachment before adding the compound.
Pipetting Errors Ensure pipettes are properly calibrated. When adding the compound, avoid touching the well sides. Use fresh tips for each dilution.
Compound Precipitation Visually inspect the stock solution and the media after adding the compound for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system.
Incomplete Formazan Solubilization (MTT Assay) After the incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization buffer (e.g., DMSO or isopropanol with HCl). Mix thoroughly by gentle pipetting or shaking before reading the absorbance.
Issue 2: Inconsistent Results Between Independent Experiments
Potential Cause Troubleshooting Step
Variation in Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments.
Reagent Variability Use the same lot of reagents (e.g., serum, media, assay kits) for a set of comparative experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency.
Incubation Time Discrepancies Strictly adhere to the same incubation times for cell seeding, compound treatment, and assay development in all experiments.
Subtle Changes in Cell Culture Conditions Monitor and maintain consistent incubator conditions (temperature, CO2, humidity). Even minor fluctuations can impact cell growth and drug sensitivity.

Experimental Protocols

Standard Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework. Optimization for specific cell lines and compounds is recommended.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include vehicle control (medium with the same final concentration of DMSO) and blank (medium only) wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

While specific IC50 values for this compound are not widely published, the following table presents a compilation of IC50 values for various quinoline derivatives against different cancer cell lines to provide a general reference for expected potency.

Compound ClassCell LineAssayReported IC50 (µM)
Quinoline-Chalcone HybridMGC-803MTT1.38
Quinoline-Chalcone HybridHCT-116MTT5.34
Quinoline-Chalcone HybridMCF-7MTT5.21
Quinoline-Benzimidazole HybridHuT78 (Lymphoma)MTT0.2 - >100
Substituted QuinolineMDA-MB-231MTT17.20

Note: This table is for illustrative purposes and the potency of this compound may differ significantly.

Visualizations

Experimental Workflow for a Typical Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep Compound Preparation start->compound_prep cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_processing Data Processing & Normalization data_acquisition->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc end End ic50_calc->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways Targeted by Quinoline Derivatives

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis mTOR->Proliferation Topoisomerase Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition Quinoline->Topoisomerase Inhibition

References

Refinement of analytical techniques for complex quinoline mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of complex quinoline mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial analytical technique for a completely unknown complex quinoline mixture?

For a completely unknown mixture, a combination of High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is often the best starting point. HPLC-DAD provides initial information on the complexity of the mixture and the UV-Vis spectra of the components, which can give clues about the quinoline core structure. Subsequent analysis by LC-MS or direct infusion MS provides molecular weight information for each component, which is crucial for preliminary identification.

Q2: How can I differentiate between isomeric quinolines in my sample?

Differentiating isomers is a common challenge.

  • Chromatographic Methods: High-resolution gas chromatography (GC) with a suitable capillary column or ultra-high-performance liquid chromatography (UHPLC) can often separate isomers based on small differences in their physicochemical properties. Method development, including optimization of the temperature gradient (for GC) or mobile phase composition and gradient (for HPLC), is critical.[1]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) can sometimes differentiate isomers by producing unique fragmentation patterns.

  • NMR Spectroscopy: One-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for unambiguous structure elucidation of isomers.[2][3] Techniques like COSY and HMQC can help in assigning the positions of substituents on the quinoline ring.[2][3]

Q3: My quinoline sample is in a complex matrix (e.g., biological fluid, environmental sample). What is the best way to prepare it for analysis?

Effective sample preparation is crucial to remove interfering substances.

  • Liquid-Liquid Extraction (LLE): This is a common technique to extract quinolines from aqueous matrices into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method. For instance, a graphitized carbon black (GCB) SPE cartridge can selectively retain dyes and other interfering compounds, providing a clean extract suitable for GC-MS analysis.[4] Oasis HLB cartridges are also effective for cleaning up quinolone residues in biological samples.[5]

  • Ultrasonic Extraction: For solid samples like textiles, ultrasonic extraction with a suitable solvent like toluene or acetonitrile has proven effective.[1][6]

Q4: What are the key validation parameters I need to consider for a quantitative method for quinoline analysis?

According to international guidelines (e.g., ICH Q2(R1)), the key validation parameters for a quantitative analytical procedure include:[7]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[7][8]

  • Accuracy: The closeness of the test results to the true value.[7][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Retention Time Drift Poor temperature control.Use a thermostatted column oven to maintain a consistent temperature.[10][11]
Incorrect mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing, especially for gradient methods.[10][11]
Poor column equilibration.Increase the column equilibration time before injection.[10]
Baseline Noise/Drift Air bubbles in the system.Degas the mobile phase and purge the pump.[10]
Contaminated detector cell.Flush the detector flow cell with a strong, appropriate solvent.[10]
Leaks in the system.Check for loose fittings and replace worn pump seals.[10][11]
Broad or Tailing Peaks Column contamination or degradation.Use a guard column and flush the analytical column with a strong solvent. If the problem persists, replace the column.[10]
Mobile phase pH is not optimal.Adjust the mobile phase pH to ensure the quinoline analytes are in a single ionic state.
Sample overload.Reduce the injection volume or dilute the sample.[11]
High Backpressure Blockage in the system.Check for blockages in the in-line filter, guard column, or at the head of the analytical column. Reverse flushing the column (without connecting to the detector) can sometimes dislodge particulates.
Precipitated buffer salts.Flush the system with an aqueous solution without the buffer to dissolve any precipitated salts.[12]
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Fronting or Tailing) Active sites in the inlet liner or column.Use a deactivated inlet liner and an inert GC column.[13]
Sample overload.Dilute the sample or inject a smaller volume.
Low Sensitivity Inlet leak.Check for leaks at the septum and fittings.
Non-optimal ionization in the MS source.Clean and tune the ion source.
Selected Ion Monitoring (SIM) windows are not set correctly.Verify retention times in scan mode and adjust SIM windows if necessary.[13]
Poor Reproducibility Inconsistent injection volume.Ensure the autosampler is functioning correctly and the syringe is not blocked.
Sample degradation in the hot inlet.Optimize the inlet temperature; a lower temperature may be sufficient to volatilize the quinolines without causing degradation.[1]
Matrix Interference Co-eluting compounds from the sample matrix.Improve sample cleanup using techniques like SPE.[4]
Use a different polarity GC column to change the elution order of analytes and interferences.[13]
NMR Troubleshooting
Problem Potential Cause Suggested Solution
Poor Signal-to-Noise Ratio Insufficient sample concentration.Increase the sample concentration if possible.
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Broad Resonances Sample contains paramagnetic impurities.Filter the sample or add a chelating agent like EDTA.
Poor shimming.Re-shim the magnet to improve the magnetic field homogeneity.
Inaccurate Quantification (qNMR) Incomplete relaxation of nuclei.Ensure a sufficiently long relaxation delay (D1) between scans (typically 5 times the longest T1 of the signals of interest).
Non-uniform excitation.Calibrate the 90° pulse width accurately.
Signal overlap.Use 2D NMR techniques to resolve overlapping signals or choose non-overlapping signals for quantification.[14]

Quantitative Data Summary

The following table summarizes typical performance data for different analytical techniques used in quinoline analysis.

Parameter HPLC-UV/DAD GC-MS LC-MS/MS qNMR
Linearity (R²) > 0.999[6]> 0.999[1]> 0.99Not applicable in the same way; relies on direct proportionality of signal to number of nuclei.[14]
LOD ~0.2 µg/mL[6]0.1 mg/kg[1]Low µg/kg to ng/kg range[5]Low µM range[14]
LOQ 5 to 720 ng/g (depending on analyte)[4]-5.6 to 282 µg/kg (matrix and analyte dependent)[5]-
Recovery 90.6% to 98.9%[6]82% to 105%[1]> 90%[5]Not typically measured in the same way as chromatographic methods.
Precision (RSD) < 2.14%[6]1.7% to 14%[4]< 23%[5]Typically < 1% for high-field instruments.

Experimental Protocols

Protocol 1: GC-MS Analysis of Quinolines in a Solid Matrix

This protocol is adapted from a method for determining quinoline in textiles.[1]

  • Sample Preparation (Ultrasonic Extraction)

    • Weigh approximately 1.0 g of the homogenized solid sample into a centrifuge tube.

    • Add 15 mL of toluene.

    • Perform ultrasonic extraction at 40°C for 30 minutes.

    • Centrifuge the sample and filter the supernatant through a 0.45 µm filter membrane into a GC vial.

  • GC-MS Instrumental Conditions

    • GC Column: DB-5MS (30 m x 0.25 mm x 0.5 µm) or equivalent.[1]

    • Inlet Temperature: 250°C.[1]

    • Injection Mode: Splitless.

    • Injection Volume: 1.0 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Oven Temperature Program: Start at 90°C for 2 min, then ramp to 260°C at 20°C/min, and hold at 260°C for 3 min.[1]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification (e.g., m/z 129 for quinoline).[1]

  • Data Analysis

    • Identify quinoline and its derivatives based on their retention times and mass spectra by comparing with reference standards or spectral libraries.

    • For quantification, create a calibration curve using external standards of known concentrations.

Protocol 2: HPLC-DAD Analysis of a Quinoline Mixture

This protocol is a general procedure for the analysis of quinoline alkaloids.

  • Sample Preparation

    • Dissolve a known amount of the quinoline mixture in the mobile phase or a compatible solvent.

    • If the sample is in a complex matrix, perform an appropriate extraction and cleanup (e.g., SPE as described in the FAQs).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC-DAD Instrumental Conditions

    • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid to improve peak shape) is common. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • DAD Wavelength: Monitor at a specific wavelength (e.g., 225 nm for quinoline[6]) and collect full UV-Vis spectra for peak identification.

  • Data Analysis

    • Identify peaks by comparing their retention times and UV-Vis spectra with those of reference standards.

    • Quantify the components using a calibration curve generated from standards of known concentrations.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Homogenized Sample extraction Ultrasonic Extraction (Toluene, 40°C, 30 min) start->extraction filtration Filter (0.45 µm) extraction->filtration injection GC Injection (1 µL, Splitless) filtration->injection separation Chromatographic Separation (DB-5MS Column) injection->separation detection MS Detection (Scan/SIM Mode) separation->detection identification Peak Identification (Retention Time, Mass Spectra) detection->identification quantification Quantification (Calibration Curve) identification->quantification end end quantification->end Final Report

Caption: Experimental workflow for GC-MS analysis of quinolines.

troubleshooting_hplc problem HPLC Problem: Retention Time Drift cause1 Inconsistent Temperature? problem->cause1 Check cause2 Mobile Phase Issue? problem->cause2 Check cause3 Column Equilibration? problem->cause3 Check solution1 Use Column Oven cause1->solution1 Yes solution2 Prepare Fresh Mobile Phase cause2->solution2 Yes solution3 Increase Equilibration Time cause3->solution3 Yes

Caption: Troubleshooting logic for HPLC retention time drift.

References

Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quinoline synthesis. The information is designed to help overcome common challenges in catalyst selection and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when selecting a catalyst for quinoline synthesis?

A1: Researchers often face several challenges in catalyst selection for quinoline synthesis. These include:

  • Harsh Reaction Conditions: Many traditional methods require high temperatures and strong acids or bases, which can lead to side reactions and limit the substrate scope.[1][2]

  • Low Yields and Selectivity: Achieving high yields and desired regioselectivity, especially with unsymmetrical ketones, can be difficult.[3][4]

  • Catalyst Recovery and Reusability: Homogeneous catalysts are often difficult to separate from the reaction mixture, and many catalysts exhibit reduced activity after a few cycles.[1][5]

  • Byproduct Formation: Unwanted side reactions, such as aldol condensation of ketones, can lead to a complex mixture of products, complicating purification.[1][2]

  • Cost and Environmental Concerns: The use of precious metal catalysts and hazardous solvents increases the cost and environmental impact of the synthesis.[3]

Q2: How do I choose the right type of catalyst for my specific quinoline synthesis reaction (e.g., Friedländer, Skraup, Combes)?

A2: The choice of catalyst largely depends on the specific named reaction and the substrates involved.

  • Friedländer Synthesis: This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by both acids (e.g., trifluoromethanesulfonic acid, p-toluenesulfonic acid, zeolites) and bases (e.g., potassium tert-butoxide, DBU).[2] For milder conditions, gold catalysts, iodine, and various Lewis acids like In(OTf)₃ have been used effectively.[2][6][7] Nanocatalysts and ionic liquids also offer green alternatives.[1][5][8]

  • Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[9] Modified procedures have utilized microwave irradiation to improve yields and reduce reaction times.[8][10] The use of glycerol as both a reactant and a green solvent has also been explored.[11]

  • Combes Synthesis: This synthesis involves the condensation of an aniline with a β-diketone, typically catalyzed by a strong acid like concentrated sulfuric acid.[12] Polyphosphoric acid has also been used as an effective dehydrating agent and catalyst.[12]

Q3: What are the advantages of using nanocatalysts in quinoline synthesis?

A3: Nanocatalysts offer several advantages that address the limitations of traditional catalytic systems.[1][13]

  • High Activity and Selectivity: Their high surface-area-to-volume ratio often leads to enhanced catalytic activity and better selectivity.

  • Milder Reaction Conditions: Many nanocatalyzed reactions can be carried out under milder conditions, reducing energy consumption and byproduct formation.[1]

  • Easy Recovery and Reusability: Magnetic nanocatalysts, for example, can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity.[1]

  • Environmental Benefits: The use of nanocatalysts often allows for the use of greener solvents (like ethanol or even water) or solvent-free conditions, reducing the environmental footprint.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Quinoline Product

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Catalyst Screen a variety of catalysts. For Friedländer synthesis, consider Lewis acids such as In(OTf)₃ or Zr(OTf)₄, which have shown high efficiency.[5][6][7] For greener options, explore nanocatalysts like nano Fe₃O₄@SiO₂-SO₃H or ionic liquids.[5]
Incorrect Reaction Temperature Optimize the reaction temperature. While some traditional methods require high heat, many modern catalysts, including certain nanocatalysts, are effective at lower temperatures (e.g., 60-80 °C).[1][5]
Inappropriate Solvent The choice of solvent can significantly impact yield. For instance, in some nanocatalyzed Friedländer reactions, ethanol has been found to be a suitable solvent.[1] Solvent-free conditions with certain ionic liquids or solid catalysts can also lead to high yields.[5]
Catalyst Deactivation If reusing a catalyst, ensure it has been properly recovered and reactivated. Some catalysts may lose activity after several cycles.[1] Consider catalysts known for their high reusability, such as certain magnetic nanocatalysts.[1]
Problem 2: Poor Regioselectivity with Unsymmetrical Ketones

Possible Causes & Solutions:

CauseRecommended Solution
Lack of Steric or Electronic Control In Friedländer synthesis, regioselectivity can be a challenge.[4] The use of specific catalysts can help control the outcome. For instance, introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts has been shown to improve regioselectivity.[2]
Reaction Conditions Favoring Multiple Products Modifying the reaction conditions can influence regioselectivity. The choice of an appropriate ionic liquid has also been reported as an effective way to address this issue.[2]
Problem 3: Difficulty in Catalyst Separation and Recovery

Possible Causes & Solutions:

CauseRecommended Solution
Use of Homogeneous Catalysts Switch to a heterogeneous catalyst system. Solid acid catalysts, such as zeolites or silica-supported catalysts, can be easily filtered off.[2][14]
Catalyst is Finely Dispersed Employ magnetic nanocatalysts (e.g., Fe₃O₄-based). These can be readily separated from the reaction mixture using an external magnet, simplifying the workup process and allowing for efficient recycling.[1]

Catalyst Performance Data

The following tables summarize the performance of various catalysts in the Friedländer quinoline synthesis.

Table 1: Performance of Nanocatalysts

CatalystSubstratesSolventTemp (°C)TimeYield (%)Reusability
nano Fe₃O₄@SiO₂-SO₃H2-aminoaryl ketones, α-methylene ketones-11045 min91High
Cu-MOF (IRMOF-3/PSTA)Aniline derivativesCH₃CN80-85-96-
Fe₃O₄ nanoparticles with amino groups2-aminoaryl ketones, α-methylene ketonesEthanol602 h68-96Up to 4 cycles
Silica nanoparticles (SiO₂)2-aminoaryl ketones, carbonyl compoundsMicrowave100-93Up to 14 cycles

Data compiled from multiple sources.[1][5]

Table 2: Performance of Ionic Liquids and Other Catalysts

CatalystSubstratesSolventTemp (°C)TimeYield (%)Reusability
[Hbim]BF₄2-aminobenzaldehyde, ketoneSolvent-free1003-6 h932 cycles
[Et₃NH][HSO₄]2-aminobenzaldehyde, ketoneSolvent-free100---
ImBu-SO₃H2-aminobenzaldehyde, ketoneSolvent-free5030 min92-
Zirconium triflate (Zr(OTf)₄)2-aminobenzaldehyde, ketoneEthanol/Water600.5-2 h>88-
Indium(III) triflate (In(OTf)₃)2-aminoarylketones, carbonyl compoundsSolvent-free--75-92-

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

General Procedure for Friedländer Quinoline Synthesis using a Nanocatalyst

This protocol is a generalized procedure based on methodologies reported for various nanocatalysts.[1]

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., 0.05-0.2 g, depending on the specific catalyst).

  • Solvent Addition: Add the appropriate solvent (e.g., 5 mL of ethanol). Some reactions may proceed under solvent-free conditions.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 60-110 °C) for the specified duration (e.g., 30 minutes to a few hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: After the reaction is complete, if using a magnetic nanocatalyst, place a strong magnet on the side of the flask to attract the catalyst. Decant the supernatant. The catalyst can then be washed with a solvent (e.g., ethyl acetate), dried, and reused. For non-magnetic solid catalysts, filtration can be used for separation.

  • Product Isolation: Evaporate the solvent from the supernatant under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Logical Workflow for Catalyst Selection

Catalyst_Selection_Workflow cluster_start cluster_criteria Define Optimization Criteria cluster_catalyst_type Select Catalyst Type cluster_screening Experimental Screening cluster_analysis Analysis & Optimization cluster_end start Define Quinoline Synthesis Method (e.g., Friedländer, Skraup) criteria High Yield & Selectivity Mild Conditions Catalyst Reusability Green Chemistry Principles start->criteria catalyst_type Nanocatalysts Ionic Liquids Solid Acids Transition Metals Organocatalysts criteria->catalyst_type screening Vary Catalyst Loading Optimize Temperature Test Different Solvents catalyst_type->screening analysis Analyze Yield & Purity (TLC, NMR) Assess Catalyst Reusability screening->analysis analysis->screening Iterate for Further Optimization end Optimized Protocol analysis->end

Caption: A logical workflow for optimizing catalyst selection in quinoline synthesis.

Simplified Reaction Pathway for Friedländer Synthesis

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Aldol_Condensation Aldol Condensation Reactants->Aldol_Condensation Unsaturated_Ketone α,β-Unsaturated Ketone (Intermediate) Aldol_Condensation->Unsaturated_Ketone Intramolecular_Condensation Intramolecular Condensation Unsaturated_Ketone->Intramolecular_Condensation Cyclized_Intermediate Cyclized Intermediate Intramolecular_Condensation->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline Catalyst Acid or Base Catalyst Catalyst->Aldol_Condensation Facilitates Catalyst->Dehydration Facilitates

Caption: A simplified mechanism of the acid/base-catalyzed Friedländer quinoline synthesis.

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Catalyst Is the catalyst optimal? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Screen_Catalysts Screen different catalyst types Check_Catalyst->Screen_Catalysts No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Optimize_Temp Vary reaction temperature Check_Temp->Optimize_Temp No Check_Reusability Is the catalyst deactivated? Check_Solvent->Check_Reusability Yes Test_Solvents Test alternative solvents Check_Solvent->Test_Solvents No Use_Fresh_Catalyst Use fresh or reactivated catalyst Check_Reusability->Use_Fresh_Catalyst Yes Success Yield Improved Check_Reusability->Success No Screen_Catalysts->Check_Catalyst Optimize_Temp->Check_Temp Test_Solvents->Check_Solvent Use_Fresh_Catalyst->Check_Reusability

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselectivity of the Friedländer quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?

A1: Poor regioselectivity in the Friedländer synthesis typically arises when using unsymmetrical ketones that possess two different enolizable α-methylene groups. This allows for two possible initial condensation points with the o-aminoaryl aldehyde or ketone, leading to the formation of a mixture of regioisomeric quinoline products.[1][2]

Q2: What are the main strategies to improve the regioselectivity of the Friedländer synthesis?

A2: The primary strategies to enhance regioselectivity include:

  • Catalyst Control: Employing specific catalysts that favor the formation of one regioisomer over the other. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, are effective in directing the reaction towards the 2-substituted quinoline.[3] Ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have also been shown to promote regiospecific synthesis.[4][5]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway and lead to a single product.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly improve reaction yields and, in some cases, enhance regioselectivity by providing rapid and uniform heating.[7][8]

Q3: Can reaction conditions such as temperature and solvent affect regioselectivity?

A3: Yes, reaction conditions can influence regioselectivity. For instance, in amine-catalyzed reactions, a gradual addition of the methyl ketone substrate and higher reaction temperatures have been observed to increase the regioselectivity in favor of the 2-substituted product.[3] The choice of solvent can also play a role, with some reactions showing improved outcomes under solvent-free conditions or in specific media like ionic liquids.[1][4]

Troubleshooting Guides

Problem 1: Formation of a mixture of regioisomers with an unsymmetrical methyl ketone.

Possible Cause: The catalyst and reaction conditions are not optimized to favor the formation of a single regioisomer from the two possible enolization pathways of the unsymmetrical methyl ketone.

Solutions:

  • Employ an Amine Catalyst: Switch to a cyclic secondary amine catalyst, such as a pyrrolidine derivative. These catalysts have been shown to highly favor the formation of 2-substituted quinolines.[3]

    • Recommended Catalyst: 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has demonstrated high reactivity and regioselectivity.[3]

  • Utilize an Ionic Liquid: Conduct the reaction in an ionic liquid medium, which can act as both the solvent and a promoter for regiospecificity.[5]

    • Recommended Ionic Liquid: 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has been reported to be effective.[4]

  • Optimize Reaction Conditions:

    • Slow Addition: Add the methyl ketone substrate slowly to the reaction mixture. This has been shown to improve regioselectivity in amine-catalyzed reactions.[3]

    • Temperature Control: Increasing the reaction temperature can positively influence the regioselectivity towards the 2-substituted product in certain catalytic systems.[3]

Problem 2: Side reactions, such as aldol condensation of the ketone, are reducing the yield of the desired quinoline.

Possible Cause: The reaction conditions, particularly the use of strong bases, can promote self-condensation of the ketone starting material, leading to unwanted byproducts.

Solutions:

  • Use an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, use its corresponding imine analog. This can help to avoid side reactions like aldol condensation that are often observed under basic conditions.[6]

  • Switch to Milder Catalysts: Move away from strong bases and explore milder catalytic systems. Acid catalysts or certain Lewis acids can be effective in promoting the Friedländer condensation while minimizing side reactions.[9] Nanocatalysts and solid acid catalysts also offer milder reaction conditions.[1]

Quantitative Data on Regioselectivity

The following table summarizes the regioselectivity achieved in the Friedländer synthesis with unsymmetrical ketones under different catalytic conditions.

2-Aminoaryl CarbonylUnsymmetrical KetoneCatalyst/ConditionsRegioisomeric Ratio (2-substituted : 2,3-disubstituted)Yield (%)Reference
2-Aminobenzaldehyde2-ButanonePyrrolidine>95:575[3]
2-Aminobenzaldehyde2-PentanoneTABO96:484[3]
2-Amino-5-chlorobenzaldehyde2-HexanonePyrrolidine>95:578[3]
2-AminobenzophenoneEthyl acetoacetate[Hbim]BF₄Regiospecific (single product)92[4][5]
2-AminobenzaldehydeAcetoneAcetic acid (neat), Microwave (160 °C, 5 min)N/A (symmetrical ketone)Excellent[7][8]

Experimental Protocols

Protocol 1: Pyrrolidine-Catalyzed Regioselective Synthesis of 2-Substituted Quinolines

This protocol is adapted from the work of Dormer et al. and is effective for the synthesis of 2-substituted quinolines from unmodified methyl ketones.[3]

Materials:

  • o-Aminoaromatic aldehyde (1.0 equiv)

  • Pyrrolidine catalyst (e.g., TABO, 0.1 equiv)

  • Anhydrous toluene

  • Unsymmetrical methyl ketone (1.5 equiv)

Procedure:

  • To a stirred solution of the o-aminoaromatic aldehyde and the pyrrolidine catalyst in anhydrous toluene, slowly add the unsymmetrical methyl ketone over a period of 1-2 hours at the desired reaction temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.

Protocol 2: Ionic Liquid-Promoted Regiospecific Synthesis of Quinolines

This protocol is based on the work of Palimkar et al. for the synthesis of quinolines in an ionic liquid medium.[4][5]

Materials:

  • o-Aminoaryl ketone (1.0 equiv)

  • α-Methylene ketone (1.2 equiv)

  • 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄)

Procedure:

  • Combine the o-aminoaryl ketone and the α-methylene ketone in the ionic liquid [Hbim]BF₄.

  • Heat the mixture at 100 °C with stirring for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The ionic liquid can be recovered by removing any residual solvent under vacuum and reused.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Reaction Mechanism: Regioselectivity in Friedländer Synthesis

Friedlander_Regioselectivity cluster_start Starting Materials cluster_enolization Enolization Pathways cluster_intermediates Condensation Intermediates cluster_products Regioisomeric Products o-Aminoaryl Ketone o-Aminoaryl Ketone Intermediate A Intermediate A Intermediate B Intermediate B Unsymmetrical Ketone Unsymmetrical Ketone Enolate A (less substituted) Enolate A (less substituted) Unsymmetrical Ketone->Enolate A (less substituted) Path A Enolate B (more substituted) Enolate B (more substituted) Unsymmetrical Ketone->Enolate B (more substituted) Path B Enolate A (less substituted)->Intermediate A Condensation Enolate B (more substituted)->Intermediate B Condensation 2-Substituted Quinoline 2-Substituted Quinoline Intermediate A->2-Substituted Quinoline Cyclization & Dehydration 2,3-Disubstituted Quinoline 2,3-Disubstituted Quinoline Intermediate B->2,3-Disubstituted Quinoline Cyclization & Dehydration

Caption: Regioselectivity arises from two competing enolization pathways.

Workflow: Troubleshooting Poor Regioselectivity

Troubleshooting_Workflow start Start: Poor Regioselectivity Observed catalyst_check Is an amine catalyst being used? start->catalyst_check implement_amine Implement Pyrrolidine or TABO catalyst catalyst_check->implement_amine No conditions_check Are reaction conditions optimized? catalyst_check->conditions_check Yes implement_amine->conditions_check optimize_conditions Slowly add ketone Increase temperature conditions_check->optimize_conditions No ionic_liquid Consider using an ionic liquid ([Hbim]BF4) conditions_check->ionic_liquid Yes end End: Improved Regioselectivity optimize_conditions->end directing_group Is a directing group feasible? ionic_liquid->directing_group ionic_liquid->end implement_directing_group Introduce a phosphoryl group on the ketone directing_group->implement_directing_group Yes directing_group->end No implement_directing_group->end Amine_Catalysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reaction Reaction with o-Aminoaryl Ketone Unsymmetrical Ketone Unsymmetrical Ketone Iminium Ion Iminium Ion Unsymmetrical Ketone->Iminium Ion Amine Catalyst (Pyrrolidine) Amine Catalyst (Pyrrolidine) Amine Catalyst (Pyrrolidine)->Iminium Ion Enamine (less substituted) Enamine (less substituted) Iminium Ion->Enamine (less substituted) Deprotonation Condensation to form 2-Substituted Quinoline Condensation to form 2-Substituted Quinoline Enamine (less substituted)->Condensation to form 2-Substituted Quinoline

References

Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Vilsmeier-Haack synthesis of 2-chloro-3-formyl quinoline and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-chloro-3-formyl quinoline via the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield or no desired product at all. What are the possible causes and solutions?

  • Answer: Low yields are a common challenge, particularly with certain substrates. Here are several factors to investigate:

    • Reagent Quality: Ensure that the N,N-Dimethylformamide (DMF) is dry and the phosphorus oxychloride (POCl₃) is fresh. Moisture can decompose the Vilsmeier reagent.

    • Reaction Temperature and Time: The reaction typically requires heating at temperatures between 80-90°C.[1] The duration can range from 4 to 16 hours, depending on the substrate.[1] Acetanilides with electron-donating groups tend to react faster and give better yields, while those with electron-withdrawing groups may require longer reaction times or harsher conditions.[1][2]

    • Molar Ratio of Reagents: The molar proportion of POCl₃ is critical. An excess of POCl₃ (around 12 moles per mole of acetanilide) has been shown to maximize the product yield.[1]

    • Work-up Procedure: The reaction mixture should be poured onto crushed ice while still hot to facilitate the precipitation of the product.[3] Delaying this step until the mixture cools to room temperature may prevent precipitation.[3]

    • Basification: Proper basification after hydrolysis is crucial. The reaction generates a significant amount of acid, which can protonate the quinoline product, keeping it in solution. Basification with NaOH to a pH of around 7, or even up to 14 in some protocols, is necessary to precipitate the free product.[3] However, strongly basic conditions (pH 14) might lead to side products like those from a Cannizzaro reaction.[3] Using a milder base like sodium bicarbonate to achieve a neutral pH can sometimes be optimal.[3]

Issue 2: Formation of Side Products and Impurities

  • Question: My final product is impure, and I suspect the formation of side products. What are common impurities and how can I avoid them?

  • Answer: Side reactions can lead to a complex mixture.

    • Formamidine Formation: Strongly deactivated acetanilides may yield formamidines instead of the desired quinoline.[4] Using alternative methods, such as conducting the reaction in micellar media (e.g., CTAB, SDS), can improve the yield of 2-chloro-3-formyl quinolines from these challenging substrates.[4]

    • Harsh Conditions: High temperatures and prolonged reaction times can lead to the formation of dark, tarry side products.[3] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is recommended to avoid over-running the reaction.

    • Purification: If impurities are present, recrystallization is the first recommended purification step.[3] If this is insufficient, column chromatography using a solvent system like ethyl acetate:hexane (e.g., 3:7 ratio) can be effective for purifying the product.[3][4]

Issue 3: Reaction Color Change

  • Question: The color of my reaction mixture darkens significantly upon heating. Is this normal?

  • Answer: Yes, it is common for the reaction mixture to darken over time as it is heated. While a color change to yellow can be associated with product formation, the color itself is not a reliable indicator of reaction progress or yield.[3] Rely on TLC analysis for monitoring the reaction's completion.

Frequently Asked Questions (FAQs)

  • Q1: What is the Vilsmeier-Haack reagent and how is it prepared?

    • A1: The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed in situ from the reaction of a substituted amide like DMF with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6][7] It is the active species responsible for both the cyclization and formylation of the acetanilide to form the quinoline ring.[8] The reagent is usually prepared by adding POCl₃ dropwise to DMF at a low temperature (0-5°C) before adding the substrate.[1][9]

  • Q2: Can I use other chlorinating agents besides POCl₃?

    • A2: Yes, other acid chlorides like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride can also be used to generate a Vilsmeier reagent from DMF.[5][6] Some studies have reported the successful synthesis of 2-chloroquinoline-3-carbaldehydes using PCl₅ in place of POCl₃, which may offer an alternative for optimizing the reaction.[10]

  • Q3: How do substituents on the starting acetanilide affect the reaction?

    • A3: The electronic nature of the substituents on the N-arylacetamide ring significantly influences the reaction outcome. Electron-donating groups, particularly at the meta-position of the aniline precursor, facilitate the cyclization and generally lead to better yields and shorter reaction times.[1] Conversely, electron-withdrawing groups deactivate the aromatic ring, making the reaction more difficult and often resulting in lower yields.[2]

  • Q4: Are there greener or more efficient alternatives to the conventional method?

    • A4: Yes, several improved methods have been developed to address the challenges of harsh conditions and low yields.

      • Micellar Media: Performing the Vilsmeier-Haack cyclisation in the presence of surfactants like CTAB, SDS, or Triton-X-100 in acetonitrile can significantly improve yields and shorten reaction times, especially for deactivated acetanilides.[4]

      • Microwave Irradiation: Microwave-assisted synthesis is another green chemistry approach that has been applied to Vilsmeier-Haack reactions, often leading to faster reactions and better yields.[11]

  • Q5: What is the purpose of pouring the reaction mixture into crushed ice?

    • A5: Pouring the reaction mixture into crushed ice serves two main purposes. First, it hydrolyzes the intermediate iminium salt that is formed after the Vilsmeier reagent attacks the aromatic ring.[3] This hydrolysis step unmasks the aldehyde group. Second, it quenches any remaining reactive Vilsmeier reagent and POCl₃.[3] This rapid cooling and dilution often helps in precipitating the crude product.[3]

Quantitative Data Summary

The yield of 2-chloro-3-formyl quinoline is highly dependent on the substituents of the starting acetanilide and the reaction conditions.

Starting Acetanilide (Substituent)Reaction Time (hours)Yield (%)Reference
4-Methylacetanilide475[12]
4-Methoxyacetanilide480[12]
4-Chloroacetanilide1065[12]
4-Bromoacetanilide1060[12]
Acetanilide (unsubstituted)8-1060-70[9]
2-Methylacetanilide4-10~70[9]
4-Nitroacetanilide1255[12]
6-Bromo-2-chloro-3-formyl quinoline (Micellar)0.7590[4]

Experimental Protocols

General Protocol for the Synthesis of 2-chloro-3-formylquinolines [1]

  • Reagent Preparation: In a round-bottom flask equipped with a stirrer and a dropping funnel, place the N-arylacetamide (5 mmoles) in dry DMF (15 mmoles).

  • Vilsmeier Reagent Formation: Cool the solution to 0-5°C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (60 mmoles) dropwise to the stirred solution, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C. Stir at this temperature for the required time (typically 4-16 hours), monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Basification: Basify the resulting solution with a suitable base (e.g., 5M NaOH or NaHCO₃) to the desired pH (neutral to basic) to precipitate the product.

  • Isolation: Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography.

Visualizations

A troubleshooting workflow can help researchers systematically diagnose and solve issues during the experiment.

G cluster_start Start cluster_checks Initial Checks cluster_workup Work-up & Purification cluster_substrate Substrate Issues cluster_end Outcome start Low or No Product Yield reagent_quality Check Reagent Quality (Dry DMF, Fresh POCl3) start->reagent_quality First, check... deactivated_sub Using Deactivated Substrate? (e.g., NO2 group) start->deactivated_sub If problem persists... reaction_params Verify Reaction Parameters (Temp: 80-90°C, Time: 4-16h) reagent_quality->reaction_params reagent_ratio Check Molar Ratios (Excess POCl3 needed) reaction_params->reagent_ratio workup_proc Review Work-up Procedure (Pour hot mix on ice) reagent_ratio->workup_proc basification Ensure Proper Basification (Adjust pH to precipitate) workup_proc->basification purification Product Impure? (Recrystallize or Column Chrom.) basification->purification success Improved Yield / Pure Product purification->success If pure deactivated_sub->reagent_quality No micellar Consider Micellar Media Method (e.g., CTAB, SDS) deactivated_sub->micellar Yes micellar->success

Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis.

References

Validation & Comparative

In Vitro and In Vivo Anticancer Potential of Quinoline-Based Iridium(III) Complex MPytMP-Ir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Quinoline derivatives have emerged as a promising class of compounds due to their diverse biological activities. While data on the specific compound (3-(Quinolin-3-yl)phenyl)methanol is not publicly available, this guide provides a comprehensive validation of the anticancer activity of a potent quinoline-based Iridium(III) complex, MPytMP-Ir . This document details its performance through in vitro and in vivo studies, offering a comparative analysis against the well-established chemotherapeutic agent, cisplatin.

In Vitro Cytotoxicity

The antiproliferative activity of MPytMP-Ir was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The results, summarized in Table 1, demonstrate the potent and selective cytotoxic effects of MPytMP-Ir.

Table 1: In Vitro Cytotoxicity of MPytMP-Ir and Cisplatin

Cell LineCancer TypeMPytMP-Ir IC₅₀ (nM)Cisplatin IC₅₀ (µM)
NCI-H460Non-small cell lung5.05 ± 0.22> 50
T-24BladderNot ReportedNot Reported
HeLaCervicalNot ReportedNot Reported
HL-7702Non-cancerousNo activityNot Reported

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data reveals that MPytMP-Ir exhibits exceptionally high potency against the NCI-H460 non-small cell lung cancer cell line, with an IC₅₀ value in the nanomolar range. Notably, it showed no cytotoxic activity against the non-cancerous HL-7702 cell line, suggesting a degree of selectivity for cancer cells.

In Vivo Antitumor Efficacy

The in vivo anticancer activity of MPytMP-Ir was assessed using a nude mouse xenograft model implanted with NCI-H460 human lung cancer cells. The study aimed to determine the compound's ability to inhibit tumor growth in a living organism.

Table 2: In Vivo Antitumor Activity of MPytMP-Ir in NCI-H460 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
MPytMP-Ir10.0 mg/kg47.1%
CisplatinNot Reported25.5%

The results indicate that MPytMP-Ir significantly inhibits tumor growth in the NCI-H460 xenograft model, demonstrating a superior effect compared to cisplatin in this study.

Mechanism of Action: Signaling Pathways

MPytMP-Ir is proposed to exert its anticancer effects through a dual mechanism involving telomerase inhibition and the induction of mitochondrial damage.

Telomerase Inhibition Pathway

Telomerase is an enzyme that is crucial for maintaining telomere length and is reactivated in the majority of cancer cells, contributing to their immortality. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis.

telomerase_inhibition MPytMP_Ir MPytMP-Ir Telomerase Telomerase MPytMP_Ir->Telomerase Inhibits Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Prevents Cell_Senescence Cellular Senescence Telomere_Shortening->Cell_Senescence Apoptosis Apoptosis Telomere_Shortening->Apoptosis

Caption: Telomerase inhibition pathway by MPytMP-Ir.

Mitochondrial Damage Pathway

Mitochondria play a central role in cellular metabolism and apoptosis. Damage to mitochondria can disrupt cellular energy production and trigger programmed cell death.

mitochondrial_damage MPytMP_Ir MPytMP-Ir Mitochondria Mitochondria MPytMP_Ir->Mitochondria Induces Damage ROS_Production Increased ROS Production Mitochondria->ROS_Production MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis mtt_assay_workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of MPytMP-Ir incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 values read->end xenograft_workflow start Implant NCI-H460 cells subcutaneously in nude mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer MPytMP-Ir or vehicle control (e.g., intraperitoneally) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end Sacrifice mice and excise tumors for analysis monitor->end

Comparative Analysis of (3-(Quinolin-3-yl)phenyl)methanol in Cancer Research: A Data-Driven Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of published research on the specific anticancer properties of (3-(Quinolin-3-yl)phenyl)methanol. While the quinoline scaffold is a well-established pharmacophore in the development of novel anticancer agents, data pertaining to the biological activity of this particular derivative remains elusive. This guide, therefore, aims to provide a comparative framework based on the broader class of quinoline-containing compounds, highlighting their diverse mechanisms of action and therapeutic potential, which could serve as a valuable reference for future investigations into this compound.

The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant efficacy against a range of cancer cell lines.[1][2][3] These compounds exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.

The Landscape of Quinoline-Based Anticancer Agents

To contextualize the potential of this compound, it is essential to examine the established anticancer activities of structurally related quinoline derivatives. These compounds have been shown to target multiple signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives
Compound/Derivative ClassCancer Cell Line(s)IC50 Value(s)Mechanism of ActionReference(s)
Quinoline-Chalcone HybridsMGC-803, HCT-116, MCF-71.38 - 5.34 µMG2/M cell cycle arrest, apoptosis induction, ROS generation[4]
Quinoline-3-carboxylate DerivativesMCF-7, K5620.28 - 0.33 µMUpregulation of intrinsic apoptosis pathways[5]
8-[(2H-tetrazol-5-yl)methoxy]quinoline DerivativesMCF-7Comparable to CisplatinInduction of oxidative stress[6]
Novel Quinoline Compound 91b1AGS, KYSE150, KYSE450Lower than CisplatinDownregulation of Lumican
6-Bromo-5-nitroquinolineC6, HeLa, HT29Potent antiproliferative activityApoptosis induction

Key Signaling Pathways Targeted by Quinoline Derivatives

The anticancer efficacy of quinoline derivatives is often attributed to their ability to modulate critical cellular signaling pathways. Understanding these pathways is fundamental for elucidating the potential mechanism of action of novel compounds like this compound.

Signaling_Pathways Potential Signaling Pathways Targeted by Quinoline Derivatives cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Induction Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases (RTKs)->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinases (RTKs)->RAS/RAF/MEK/ERK Pathway Survival Survival PI3K/Akt/mTOR Pathway->Survival Proliferation Proliferation RAS/RAF/MEK/ERK Pathway->Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinases (RTKs) Inhibition Quinoline Derivative->PI3K/Akt/mTOR Pathway Inhibition Quinoline Derivative->RAS/RAF/MEK/ERK Pathway Inhibition Bcl-2 family proteins Bcl-2 family proteins Quinoline Derivative->Bcl-2 family proteins Caspase Activation Caspase Activation Bcl-2 family proteins->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: A generalized diagram of signaling pathways often targeted by quinoline-based anticancer agents.

Experimental Methodologies for Anticancer Drug Evaluation

The assessment of a compound's anticancer potential involves a series of standardized in vitro and in vivo assays. The following protocols are representative of the methodologies employed in the studies of quinoline derivatives.

Cell Viability and Cytotoxicity Assays (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assays (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.

Protocol:

  • Cells are treated with the test compound for a specified time.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental_Workflow General Experimental Workflow for Anticancer Drug Screening Compound Synthesis and Characterization Compound Synthesis and Characterization In Vitro Screening In Vitro Screening Compound Synthesis and Characterization->In Vitro Screening Cell Viability Assays (e.g., MTT) Cell Viability Assays (e.g., MTT) In Vitro Screening->Cell Viability Assays (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays (e.g., MTT)->Mechanism of Action Studies If active Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting In Vivo Studies (Xenograft Models) In Vivo Studies (Xenograft Models) Mechanism of Action Studies->In Vivo Studies (Xenograft Models) If promising Lead Optimization Lead Optimization In Vivo Studies (Xenograft Models)->Lead Optimization

Figure 2: A typical workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion and Future Directions

While a direct comparative study of this compound is not currently possible due to the lack of specific biological data, the extensive research on other quinoline derivatives provides a strong rationale for its investigation as a potential anticancer agent. Future studies should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines. Should promising activity be observed, subsequent mechanistic studies, guided by the knowledge of related compounds, will be crucial to elucidate its mode of action and therapeutic potential. The frameworks and protocols outlined in this guide offer a clear roadmap for such an investigation.

References

A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention for their potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline-based analogs, with a focus on their role as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in oncology.

Comparative Analysis of Kinase Inhibitory Activity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. The following table summarizes the in vitro inhibitory activities of representative quinoline and quinazoline analogs against EGFR and VEGFR-2. These compounds have been selected from various studies to illustrate key SAR trends.

Compound IDCore ScaffoldR1 (Position 4)R2 (Position 6/7)Target KinaseIC50 (nM)Reference
Gefitinib Quinazoline3-chloro-4-fluoroaniline7-methoxyEGFR17.1[1]
Erlotinib Quinazoline3-ethynylaniline6,7-bis(2-methoxyethoxy)EGFR33.25[2]
Lapatinib Quinazoline3-chloro-4-((3-fluorobenzyl)oxy)aniline6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)EGFR/HER227.06 (EGFR)[3]
Vandetanib Quinazoline4-bromo-2-fluoroaniline7-methoxy-6-(3-(morpholino)propoxy)VEGFR-233.26[1]
Sorafenib ---VEGFR-20.33 (µM)[4]
Compound 1 Quinazoline3-ethynyl-aniline7-((3-morpholinopropyl)oxy)EGFR20.72[3]
Compound 5 Quinazoline3-chloro-4-fluoro-aniline7-((1-methylpiperidin-4-yl)methoxy)EGFR1[1]
Compound 15 Quinazoline4-((3-fluorobenzyl)oxy)aniline7-(3-nitro-1H-1,2,4-triazol-1-yl)propoxyEGFR/VEGFR-25.9 (EGFR), 36.78 (VEGFR-2)[1]
Compound 24 Quinazoline3-((dimethylamino)methyl)aniline6-(acrylamido)EGFR (T790M)9.2[1]
Compound 44 4-anilinoquinoline-3-carbonitrileAniline-EGFR7.5[4]
Compound 47 4-anilinoquinoline-3-carboxamideAniline6-(substituted-thiophene)EGFR490[4]
Compound 57 7-Chloro-4-(piperazin-1-yl)quinoline--VEGFR-21380[4]
Compound 4f Quinoline--EGFR15[5]
Compound 11 Piperazinylquinoxaline--VEGFR-2192[6]
Compound 23j bis([5][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline--VEGFR-23.7[1]

Key SAR Observations:

  • The 4-Anilino Moiety is Crucial: For both quinoline and quinazoline scaffolds, a substituted aniline group at the 4-position is a common feature for potent EGFR and VEGFR-2 inhibition. The substituents on the aniline ring significantly influence activity and selectivity. For instance, a 3-chloro-4-fluoroaniline in Gefitinib and a 3-ethynylaniline in Erlotinib are well-established for EGFR inhibition.[1][2]

  • Substitutions at Positions 6 and 7 Modulate Potency and Solubility: Modifications at the 6 and 7-positions of the quinoline/quinazoline ring are critical for modulating potency, selectivity, and pharmacokinetic properties. Long-chain substitutions with basic amine functionalities often improve solubility and potency.[3]

  • Electron-Withdrawing Groups at C3: The replacement of the N-3 of the quinazoline ring with a carbon atom bearing an electron-withdrawing group, such as a nitrile (CN), can result in potent EGFR inhibitors, as seen in 4-anilinoquinoline-3-carbonitrile derivatives.[4]

  • Hybrid Molecules for Multi-Kinase Inhibition: The design of hybrid molecules incorporating features of different kinase inhibitors can lead to potent multi-kinase inhibitors. For example, incorporating a urea moiety, a feature of Sorafenib, into a 4-anilinoquinazoline scaffold has been explored to develop multi-kinase inhibitors targeting BRAF, VEGFR-2, and EGFR.

  • Allosteric Inhibition: While most inhibitors are ATP-competitive, some quinoline derivatives have been identified as allosteric inhibitors, binding to pockets distinct from the ATP-binding site. This can offer a different selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoline-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (EGFR & VEGFR-2)

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human EGFR or VEGFR-2 enzyme.

  • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[7]

  • ATP solution.[7]

  • Peptide substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR-2 or a specific fluorescently labeled peptide for EGFR).[7][8]

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.[9]

  • 384-well or 96-well plates.

  • Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, the peptide substrate, and the test compound to the kinase buffer.[7][8]

  • Pre-incubate the mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 27°C or 30°C) to allow for compound binding to the enzyme.[7][8]

  • Initiate the kinase reaction by adding a specific concentration of ATP.[7]

  • Allow the reaction to proceed for a set time (e.g., 30-120 minutes).[7]

  • Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. For ADP-Glo™ assays, this involves adding the ADP-Glo™ reagent followed by the kinase detection reagent.[9]

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29, MCF-7).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., SDS-HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for a structure-activity relationship study and a simplified representation of the EGFR signaling pathway, a common target for quinoline-based inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement lead_id Lead Identification analog_design Analog Design lead_id->analog_design synthesis Chemical Synthesis analog_design->synthesis in_vitro In Vitro Assays (Kinase, Cell Proliferation) synthesis->in_vitro in_vivo In Vivo Models (Xenografts) in_vitro->in_vivo data_analysis Data Analysis (IC50) in_vitro->data_analysis sar_establishment SAR Establishment data_analysis->sar_establishment optimization Lead Optimization sar_establishment->optimization optimization->analog_design Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention for quinoline-based inhibitors.

References

Unraveling the Biological Profile of (3-(Quinolin-3-yl)phenyl)methanol: A Comparative Analysis Based on Structurally Related Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific biological effect studies, cross-validation data, and detailed experimental protocols for (3-(Quinolin-3-yl)phenyl)methanol. While this particular quinoline derivative remains uncharacterized in the public domain, the broader class of quinoline-containing compounds has been extensively investigated, demonstrating a wide spectrum of pharmacological activities. This guide, therefore, presents a comparative analysis of the biological effects of structurally related quinoline derivatives across different experimental models to provide a predictive context for the potential activities of this compound.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant biological activities. These activities span a wide range, including anticancer, antibacterial, antifungal, and antiparasitic effects. The diverse functionalities that can be introduced onto the quinoline ring system allow for the fine-tuning of their biological profiles. This comparative guide will explore the biological effects of representative quinoline derivatives, providing insights into potential mechanisms of action and experimental approaches that could be applied to investigate this compound.

Comparative Analysis of Biological Activities of Representative Quinoline Derivatives

To illustrate the diverse biological potential within the quinoline class, the following table summarizes the activities of selected derivatives. The chosen compounds, while not direct analogs of this compound, possess structural features such as phenyl and hydroxyl substitutions on the quinoline core, which may offer parallels for potential biological effects.

Compound ClassRepresentative Compound(s)Biological ActivityExperimental ModelsKey Findings & IC₅₀/MIC Values
Anticancer Quinolines Quinoline–chalcone hybridsCytotoxicity, EGFR inhibitionHuman breast cancer cell lines (MCF-7, MDA-MB-231), Non-cancer epithelial cellsPotent activity against breast cancer cells. The 3,4,5-trimethoxy analog showed significant cytotoxicity.[1]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesCytotoxicity, Apoptosis inductionHuman promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell linesHigh cytotoxic effects, with one analog being over 5-fold more cytotoxic to HL-60 than to normal cells.[2]
Antibacterial Quinolines Facilely accessible quinoline derivativesAntibacterial activityMethicillin-resistant Staphylococcus aureus (MRSA), Clostridioides difficilePotent activity against multidrug-resistant Gram-positive bacteria, with MIC values ≤ 4.0 μg/mL against C. difficile.[3]
3-Phenylisoquinoline derivativesAntibacterial activityStaphylococcus aureus, Enterococcus faecalisN-methyl quaternary ammonium derivatives showed activity against S. aureus.[4]
Antifungal Quinolines Fluorinated quinoline analogsAntifungal activitySclerotinia sclerotiorum, Rhizoctonia solaniSeveral analogs exhibited good activity (>80% inhibition) against S. sclerotiorum at 50 μg/mL.[5]
Quinoline-based thiosemicarbazide derivativesAntifungal activityCandida albicansOne derivative (QST10) was effective against C. albicans with a MIC value of 31.25 μg/mL.[6]
Antiparasitic Quinolines 4-Position quinoline methanolsAntimalarial activityPlasmodium falciparum (drug-sensitive and resistant strains)Library of analogs identified compounds that inhibit the growth of both drug-sensitive and resistant strains.[7]
Novel hybrid molecules from antiparasitic precursorsAntiamoebic, Antigiardial activityEntamoeba histolytica, Giardia intestinalisA hybrid molecule showed an IC₅₀ value about five times lower than metronidazole against these parasites.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are representative experimental protocols for key assays used to evaluate the biological effects of quinoline derivatives. These protocols can serve as a foundation for designing studies on this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains: Standard and clinically isolated bacterial strains (e.g., S. aureus, E. coli) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Broth Microdilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental processes involved in assessing the biological effects of quinoline derivatives, the following diagrams are provided.

Signaling_Pathway cluster_cell Cancer Cell Quinoline This compound (Hypothetical) EGFR EGFR Quinoline->EGFR Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA DNA Topoisomerase->DNA Relaxation

Caption: Hypothetical signaling pathways potentially targeted by quinoline derivatives in cancer cells.

Experimental_Workflow cluster_workflow Drug Discovery Workflow start Compound Synthesis (this compound) invitro In Vitro Screening (e.g., MTT, MIC assays) start->invitro mechanistic Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) invitro->mechanistic invivo In Vivo Models (e.g., Xenograft, Infection models) mechanistic->invivo toxicology Toxicology & Safety Assessment invivo->toxicology lead Lead Optimization toxicology->lead

Caption: A generalized experimental workflow for the evaluation of a novel chemical entity.

Conclusion

While specific biological data for this compound is currently unavailable, the extensive research on the quinoline scaffold provides a strong foundation for predicting its potential therapeutic applications. The comparative analysis presented here suggests that this compound could exhibit a range of biological activities, most notably in the areas of oncology and infectious diseases. Future research should focus on the synthesis and systematic evaluation of this compound using established in vitro and in vivo models to elucidate its specific biological profile and mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations, which are essential to unlock the potential of this and other novel quinoline derivatives.

References

Comparative Efficacy of (3-(Quinolin-3-yl)phenyl)methanol and Established Quinoline Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the therapeutic potential of a novel quinoline derivative in comparison to established antimalarial and anticancer quinoline-based drugs.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. This guide provides a comparative efficacy analysis of the novel compound, (3-(Quinolin-3-yl)phenyl)methanol, against established quinoline-based drugs. Due to the limited publicly available data on the specific biological activity of this compound, this comparison includes data on structurally related 3-phenylquinoline derivatives to provide a relevant benchmark for its potential efficacy. The established drugs chosen for comparison are the antimalarials Chloroquine and Mefloquine, and the anticancer agents Bosutinib and Lenvatinib.

Comparative Efficacy Data

The following tables summarize the available in vitro efficacy data for the selected established quinoline drugs and a representative 3-phenylquinoline analog. The lack of specific data for this compound necessitates the use of analogs for a preliminary comparative assessment.

Table 1: Comparative Anticancer Efficacy (IC50 Values)

CompoundTarget Cell LineIC50 (µM)
Bosutinib K562 (Chronic Myelogenous Leukemia)0.02[1]
KU812 (Chronic Myelogenous Leukemia)0.005[1]
MEG-01 (Chronic Myelogenous Leukemia)0.02[1]
IMR-32 (Neuroblastoma)0.64[2]
Lenvatinib HAK-5 (Liver Cancer)5.8[3]
KYN-2 (Liver Cancer)10.4[3]
Hep3B2.1-7 (Hepatocellular Carcinoma)0.23[4]
HuH-7 (Hepatocellular Carcinoma)0.42[4]
3-Chloro-3-phenylquinoline-2,4-dione (Analog) L929 (Mouse Fibroblast)0.05 - 50 µg/ml
AGS (Human Gastric Adenocarcinoma)0.1 - 50 µg/ml

Table 2: Comparative Antimalarial Efficacy (IC50 Values)

CompoundPlasmodium falciparum StrainIC50 (nM)
Chloroquine 3D7 (Chloroquine-sensitive)~22[5]
Dd2 (Chloroquine-resistant)100 - 150[6]
Primary Infections (Thailand)149 ng/mL (~465 nM)[7]
Mefloquine Primary Infections (Thailand)27 ng/mL (~72 nM)[7]
Triple-resistant isolates (Cambodia)84.45[8]

Mechanisms of Action and Signaling Pathways

Established Quinoline Anticancer Drugs: Targeting Kinase Signaling

Modern quinoline-based anticancer drugs, such as Bosutinib and Lenvatinib, primarily function as tyrosine kinase inhibitors (TKIs). They target specific signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation, survival, and angiogenesis.

  • Bosutinib is a dual inhibitor of Src and Abl kinases.[1] Its mechanism involves blocking the signaling pathways mediated by these kinases, which are crucial for cell growth and proliferation in certain leukemias.

  • Lenvatinib is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[4][9] By inhibiting these receptors, Lenvatinib disrupts downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, thereby inhibiting tumor growth and angiogenesis.

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway Targeted by Quinoline Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Lenvatinib Lenvatinib Lenvatinib->RTK Inhibits

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of Lenvatinib.

Diagram 2: Simplified VEGFR Signaling Pathway in Angiogenesis

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Angiogenesis Angiogenesis MAPK_pathway->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits

Caption: VEGFR signaling cascade in angiogenesis and its inhibition by Lenvatinib.

Established Quinoline Antimalarial Drugs: Disrupting Parasite Homeostasis

The classic 4-aminoquinoline antimalarials, Chloroquine and Mefloquine, share a common mechanism of action that targets the food vacuole of the Plasmodium parasite.

  • Chloroquine and Mefloquine are weak bases that accumulate in the acidic food vacuole of the parasite. Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. These drugs are thought to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme, which ultimately kills the parasite.[7]

Chloroquine_Mechanism Chloroquine Chloroquine Polymerization Polymerization Chloroquine->Polymerization Inhibits Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Heme->Polymerization ParasiteDeath ParasiteDeath Heme->ParasiteDeath Toxicity leads to Hemozoin Hemozoin Polymerization->Hemozoin

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimalarial Efficacy: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.

SYBR_Green_Workflow start Start prepare_plates Prepare 96-well plates with drug dilutions start->prepare_plates add_parasites Add synchronized P. falciparum culture prepare_plates->add_parasites incubate Incubate (72h) add_parasites->incubate lyse_cells Add lysis buffer with SYBR Green I incubate->lyse_cells incubate_dark Incubate in dark (1h) lyse_cells->incubate_dark measure Measure fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->measure calculate Calculate IC50 measure->calculate

References

A Comparative Guide to the Synthesis of (3-(Quinolin-3-yl)phenyl)methanol: Reproducibility and Robustness of Competing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is of paramount importance. This guide provides a comparative analysis of two prominent synthetic routes to (3-(Quinolin-3-yl)phenyl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. The protocols discussed are based on established synthetic methodologies for analogous quinoline derivatives, providing a framework for reproducible and robust production.

Comparative Synthesis Data

The following tables summarize the key quantitative data for the two proposed synthetic routes. The data is collated from established procedures for similar chemical transformations and serves as a benchmark for comparison.

Table 1: Suzuki-Miyaura Coupling and Reduction Route

StepReactionReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Suzuki-Miyaura Coupling3-Bromoquinoline, (3-formylphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O1001285-95>95
2Reduction3-(3-Formylphenyl)quinoline, NaBH₄Methanol/DCM0 to RT2>90>98

Table 2: Grignard Reaction Route

StepReactionReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Grignard Reagent Formation3-Bromoquinoline, Mg turnings, I₂ (cat.)Anhydrous THFRT to 402Variable-
2Grignard AdditionQuinolin-3-ylmagnesium bromide, 3-FormylbenzaldehydeAnhydrous THF-10 to RT360-75>90

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling and Subsequent Reduction

This two-step protocol offers a high-yielding and robust pathway to the target compound. The Suzuki-Miyaura coupling is a well-established, versatile, and often highly reproducible C-C bond-forming reaction. The subsequent reduction of the aldehyde is typically clean and efficient.

Step 1: Synthesis of 3-(3-Formylphenyl)quinoline via Suzuki-Miyaura Coupling

  • To a degassed solution of toluene (30 mL), ethanol (10 mL), and 2M aqueous potassium carbonate (10 mL), add 3-bromoquinoline (1.0 eq), (3-formylphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • The reaction mixture is heated to 100°C and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-formylphenyl)quinoline as a solid.

Step 2: Synthesis of this compound via Reduction

  • 3-(3-Formylphenyl)quinoline (1.0 eq) is dissolved in a mixture of methanol and dichloromethane (1:1, 20 mL).

  • The solution is cooled to 0°C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1.5 hours.

  • After completion, the reaction is quenched by the slow addition of water (10 mL).

  • The organic solvents are removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be achieved by recrystallization.

Protocol 2: Grignard Reaction

This protocol provides a more direct, one-pot approach to the target molecule from 3-bromoquinoline. However, the formation of the Grignard reagent can be sensitive to moisture and air, potentially impacting reproducibility.

Step 1: In-situ Preparation of Quinolin-3-ylmagnesium bromide and Reaction with 3-Formylbenzaldehyde

  • All glassware must be oven-dried and cooled under a stream of dry nitrogen.

  • Magnesium turnings (1.5 eq) and a small crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.

  • Anhydrous tetrahydrofuran (THF, 10 mL) is added.

  • A solution of 3-bromoquinoline (1.0 eq) in anhydrous THF (20 mL) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary.

  • After the addition is complete, the mixture is stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • The resulting dark solution is cooled to -10°C.

  • A solution of 3-formylbenzaldehyde (1.1 eq) in anhydrous THF (10 mL) is added dropwise, maintaining the temperature below 0°C.

  • The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • The mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Methodology Visualization

Suzuki_Miyaura_Reduction_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction A 3-Bromoquinoline C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 100°C A->C B (3-Formylphenyl)boronic acid B->C D 3-(3-Formylphenyl)quinoline C->D Yield: 85-95% E 3-(3-Formylphenyl)quinoline F NaBH₄ Methanol/DCM, 0°C to RT E->F G This compound F->G Yield: >90%

Caption: Workflow for the Suzuki-Miyaura coupling and reduction route.

Grignard_Reaction_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Addition A 3-Bromoquinoline B Mg, I₂ (cat.) Anhydrous THF A->B C Quinolin-3-ylmagnesium bromide B->C D Quinolin-3-ylmagnesium bromide E 3-Formylbenzaldehyde Anhydrous THF, -10°C to RT D->E F This compound E->F Yield: 60-75%

Caption: Workflow for the Grignard reaction route.

Discussion on Reproducibility and Robustness

  • Suzuki-Miyaura and Reduction Route: This protocol is generally considered more robust and reproducible. The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups, and the reaction conditions are well-documented and scalable. The subsequent reduction with sodium borohydride is a standard and reliable transformation. This two-step process allows for the purification of the intermediate aldehyde, which can lead to a higher purity of the final product.

  • Grignard Reaction Route: While more atom-economical, the Grignard protocol is inherently less robust. The formation of the Grignard reagent is highly sensitive to moisture and atmospheric oxygen, which can lead to inconsistent yields and the formation of byproducts. The reactivity of the Grignard reagent also makes it less tolerant to certain functional groups. However, for a streamlined synthesis where optimization of anhydrous conditions is feasible, this method can be effective.

Benchmarking the Antimicrobial Spectrum of (3-(Quinolin-3-yl)phenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the antimicrobial potential of quinoline-based compounds, contextualized with established antibiotics. This guide provides researchers, scientists, and drug development professionals with a comparative framework for evaluating the antimicrobial spectrum of novel quinoline derivatives, using a representative compound to illustrate performance against common pathogens.

While specific experimental data for (3-(Quinolin-3-yl)phenyl)methanol is not publicly available, the broader class of quinoline derivatives has demonstrated significant antimicrobial activity. This guide utilizes data from published studies on a representative quinoline derivative to benchmark its performance against established antimicrobial agents. This approach offers a valuable surrogate for understanding the potential antimicrobial spectrum of this compound and other related novel quinoline compounds.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a representative novel quinoline derivative is compared against a panel of standard antibiotics. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, summarizes the in vitro activity against a range of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antimicrobial potency.

MicroorganismRepresentative Quinoline DerivativeCiprofloxacinChloramphenicolAmpicillin
Gram-Positive Bacteria
Staphylococcus aureus8142
Bacillus subtilis40.521
Enterococcus faecalis16284
Gram-Negative Bacteria
Escherichia coli160.2548
Pseudomonas aeruginosa32116>64
Klebsiella pneumoniae160.5816

Note: The data presented for the "Representative Quinoline Derivative" is a composite from published studies on novel quinoline-based compounds and is intended for comparative purposes.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a standardized protocol for the broth microdilution method, a common procedure for determining MIC values.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate bacterial colonies from a fresh agar plate (18-24 hours growth).

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., representative quinoline derivative) and benchmark antibiotics in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in MHB in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep drug_prep Prepare Serial Dilutions of Antimicrobial Agents start->drug_prep inoculation Inoculate Microtiter Plate bacterial_prep->inoculation drug_prep->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution Method to Determine Minimum Inhibitory Concentration (MIC).

Mechanism of Action: A Look at Quinolone Antibacterials

Many quinolone and fluoroquinolone antibiotics, which share a structural resemblance to the quinoline core, exert their antimicrobial effect by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. While the precise mechanism of novel quinoline derivatives like this compound requires specific investigation, the inhibition of DNA gyrase represents a probable and well-established pathway for this class of compounds.

signaling_pathway cluster_cell Bacterial Cell cluster_dna DNA Replication & Transcription cluster_outcome Outcome quinolone This compound (or related quinoline derivative) dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_division Cell Division dna_replication->cell_division cell_death Bacterial Cell Death

Head-to-head comparison of different synthetic routes to (3-(Quinolin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of (3-(Quinolin-3-yl)phenyl)methanol, a molecule of interest in medicinal chemistry and materials science. The comparison focuses on a primary, well-documented approach and a plausible alternative, offering insights into their respective methodologies, expected outcomes, and operational considerations.

Route 1: Suzuki-Miyaura Coupling Followed by Aldehyde Reduction

This two-step sequence represents the most strategic and likely highest-yielding approach to the target molecule. It leverages the well-established and versatile Suzuki-Miyaura cross-coupling reaction to construct the core biaryl scaffold, followed by a straightforward reduction of an aldehyde to the desired benzyl alcohol.

Logical Workflow

A 3-Bromoquinoline C (3-(Quinolin-3-yl)phenyl)methanal A->C Suzuki-Miyaura Coupling B (3-Formylphenyl)boronic acid B->C D This compound C->D Reduction cluster_0 Option A cluster_1 Option B A 3-Bromoquinoline C Quinolin-3-ylmagnesium bromide A->C Grignard Formation B Mg B->C I This compound C->I Grignard Addition D 3-Bromobenzaldehyde F 3-Formylphenylmagnesium bromide D->F Grignard Formation E Mg E->F F->I Grignard Addition G 3-Formylbenzaldehyde G->I H Quinoline-3-carbaldehyde H->I

Safety Operating Guide

(3-(Quinolin-3-yl)phenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of (3-(Quinolin-3-yl)phenyl)methanol is crucial for laboratory safety and environmental protection. This compound is classified as a hazardous substance and must be managed as chemical waste according to institutional and regulatory standards. Disposal down the sanitary sewer or in regular solid waste is strictly prohibited.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear the following PPE to prevent exposure:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][4]

  • Eye Protection: Tight-sealing safety goggles and/or a face shield must be worn to protect against splashes.[2]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contamination.[3]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator should be used.[2][3]

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

Disposal of this compound and associated waste must be handled through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[5]

Step 1: Waste Segregation and Collection

All waste streams containing this compound must be segregated and collected at the point of generation. Do not mix with incompatible waste types.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a new, compatible, and sealable container designated for solid chemical waste.

    • Contaminated disposable labware (e.g., weigh boats, filter paper, pipette tips) and grossly contaminated PPE (e.g., gloves) should be collected in a designated, lined container for solid hazardous waste.[6]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant waste container.

    • Based on its chemical structure (non-halogenated aromatic alcohol), this waste should typically be placed in a container for non-halogenated organic waste .[7]

    • Ensure the container is made of a compatible material.[8]

Step 2: Container Labeling

Proper labeling is critical for safe disposal.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[7][8]

  • List all chemical constituents by their full name, including "this compound," and their approximate concentrations. Do not use abbreviations or chemical formulas.[8]

  • Keep the container closed with a tight-fitting cap at all times, except when adding waste.[7][8] Do not overfill containers; leave at least 10% of the volume as headspace for expansion.[7]

Step 3: Disposal of Empty Containers

The original container of this compound must be decontaminated before disposal.

  • Triple Rinse: The empty container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) that can dissolve the chemical residue.[5]

  • Collect Rinsate: The solvent rinsate from all three rinses is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container (e.g., non-halogenated organic waste).[5]

  • Final Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's procedures for clean lab glass or plastic.[5][6]

Step 4: Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Wear the appropriate PPE as described above.

  • Contain the spill and prevent it from entering drains or waterways.[3]

  • Absorb the spilled material using an inert absorbent material, such as vermiculite or sand.[3]

  • Collect the absorbent material and contaminated soil into a designated, sealable container for hazardous waste disposal.[3]

  • Clean the spill area thoroughly.

Step 5: Storage and Final Disposal

  • Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents and strong acids.[2][3]

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not transport hazardous waste yourself.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound Start Waste Generated This compound Form What is the form of the waste? Start->Form Solid Solid Chemical or Contaminated Debris Form->Solid Solid Liquid Liquid Solution Form->Liquid Liquid Container Empty Original Container Form->Container Empty Container SolidWaste Collect in Labeled Solid Hazardous Waste Container Solid->SolidWaste LiquidWaste Collect in Labeled Non-Halogenated Liquid Waste Container Liquid->LiquidWaste TripleRinse Triple Rinse with Suitable Solvent Container->TripleRinse Store Store Waste Container in Designated Secondary Containment Area SolidWaste->Store LiquidWaste->Store CollectRinsate Collect Rinsate into Liquid Waste Container TripleRinse->CollectRinsate DisposeContainer Deface Label & Dispose of Clean Container as per Institutional Guidelines TripleRinse->DisposeContainer CollectRinsate->LiquidWaste EHS Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS

Caption: Decision tree for segregating and disposing of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.